Ethyl Tetradecanoate-d27
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl Tetradecanoate-d27: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Ethyl Tetradecanoate-d27, the deuterated form of ethyl myristate, serves as a critical tool in modern analytical and metabolic research. Its isotopic labeling allows for precise quantification of its non-deuterated counterpart and related fatty acid ethyl esters (FAEEs), and it holds potential as a tracer for metabolic studies. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols and data presentation.
Core Applications in Research
The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of fatty acids and their ethyl esters by mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its utility stems from its chemical similarity to the endogenous analytes of interest, while its distinct mass allows it to be differentiated and used as a reference for accurate quantification.
Deuterated standards like this compound are crucial for correcting variations that can occur during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[3] Furthermore, the use of stable isotopes is fundamental in metabolic tracing studies to investigate the fate of molecules within biological systems. While specific studies detailing the use of this compound as a metabolic tracer are not abundant in publicly available literature, the principles of using deuterated compounds for such purposes are well-established.
Quantitative Analysis using this compound as an Internal Standard
The following sections detail a representative workflow and protocol for the quantification of fatty acid ethyl esters (FAEEs) in biological samples using this compound as an internal standard. This protocol is a composite based on established methods for FAEE analysis.
Experimental Workflow
The overall workflow for the quantification of FAEEs using a deuterated internal standard is depicted below.
References
Physical and chemical properties of Ethyl Tetradecanoate-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Tetradecanoate-d27, a deuterated form of ethyl myristate. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
| Property | Value (this compound) | Value (Ethyl Tetradecanoate) | Reference |
| Molecular Formula | C₁₆H₅D₂₇O₂ | C₁₆H₃₂O₂ | [1] |
| Molecular Weight | 283.59 g/mol | 256.42 g/mol | [1] |
| CAS Number | 1113009-11-2 | 124-06-1 | |
| Appearance | Colorless liquid (inferred) | Colorless to light yellow liquid | [2] |
| Melting Point | Not specified; expected to be similar to non-deuterated form | 11-12 °C | [2] |
| Boiling Point | Not specified; expected to be similar to non-deuterated form | 178-180 °C at 12 mm Hg | [2] |
| Density | Not specified; expected to be similar to non-deuterated form | 0.86 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether (inferred) | Insoluble in water; Soluble in ethanol, slightly soluble in ether | [2] |
| Refractive Index | Not specified; expected to be similar to non-deuterated form | n20/D 1.436 | [2] |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process. The first step is the deuteration of the precursor, tetradecanoic acid (myristic acid), followed by the esterification of the deuterated acid.
A common method for deuterating fatty acids is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source and a platinum catalyst. The fatty acid is subjected to H/D exchange multiple times to achieve a high level of deuterium incorporation.
Following deuteration, the resulting tetradecanoic acid-d27 is esterified with ethanol to produce this compound. This can be achieved through standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of fatty acid ethyl esters (FAEEs) and other lipids by gas chromatography-mass spectrometry (GC-MS). Below is a detailed protocol for its application.
Quantitative Analysis of Fatty Acid Ethyl Esters using GC-MS
This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acid ethyl esters from a biological matrix using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution in a suitable organic solvent.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (if analyzing total fatty acids):
-
Note: This step is for the analysis of total fatty acids, where all fatty acids are converted to their methyl esters for improved volatility in GC. If analyzing endogenous FAEEs, this step is omitted.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of boron trifluoride (BF₃) in methanol (e.g., 14% w/v) to the dried lipid residue.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete transesterification of fatty acids to FAMEs.
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the upper hexane (B92381) layer containing the FAMEs and the internal standard.
3. GC-MS Analysis:
-
Inject an aliquot of the final extract into a GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to separate the different fatty acid esters.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor:
-
Role in Research and Drug Development
This compound's primary role in research and drug development is as a highly reliable internal standard for the quantification of lipids. In metabolic studies, accurate measurement of changes in fatty acid profiles is crucial for understanding disease states and the effects of therapeutic interventions. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, leading to more accurate and reproducible data.
While Ethyl Tetradecanoate itself is a naturally occurring fatty acid ester involved in lipid metabolism, the deuterated form is not expected to have a direct signaling role. Its value lies in its ability to trace and quantify its non-deuterated counterpart and other related lipids that are involved in various signaling pathways. For instance, alterations in fatty acid metabolism are implicated in diseases such as metabolic syndrome, cardiovascular disease, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethyl Tetradecanoate-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethyl Tetradecanoate-d27, a deuterated analog of ethyl myristate. This document details a feasible synthetic route, outlines a comprehensive experimental protocol, and discusses the analytical methods for determining the isotopic enrichment of the final product. The information presented herein is intended to support researchers in the fields of metabolism, pharmacokinetics, and other areas where stable isotope-labeled compounds are utilized as tracers or internal standards.
Introduction
This compound is the ethyl ester of the fully deuterated 14-carbon saturated fatty acid, tetradecanoic acid-d27 (also known as myristic acid-d27). As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines. Its primary applications include use as an internal standard for the quantification of its non-deuterated counterpart, ethyl tetradecanoate, in complex biological matrices by mass spectrometry. Furthermore, it can be employed as a tracer to investigate the metabolic fate of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695) implicated in alcohol-induced organ damage.[1][2]
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is the Fischer esterification of commercially available tetradecanoic acid-d27 with ethanol in the presence of an acid catalyst. This classic esterification method is well-established for fatty acids and can be adapted for their deuterated analogs.
Proposed Synthetic Route
The synthesis proceeds in a single step as depicted in the following reaction scheme:
Tetradecanoic acid-d27 + Ethanol --(H+)--> this compound + H₂O
The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol reactant, which also serves as the solvent.
Experimental Protocol
This protocol is based on established Fischer esterification procedures for fatty acids and is adapted for the synthesis of this compound.
Materials:
-
Tetradecanoic acid-d27 (≥98% isotopic purity)
-
Ethanol (anhydrous, ≥99.5%)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
5% Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tetradecanoic acid-d27 (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 20-fold molar excess).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Evaporation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is crucial for its intended applications. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for assessing isotopic enrichment by accurately measuring the mass-to-charge ratio of the molecule and its isotopologues.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI or GC-MS).
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent.
-
Data Acquisition: Full scan mass spectra are acquired in the appropriate mass range.
-
Data Analysis: The isotopic distribution is determined by analyzing the relative intensities of the peaks corresponding to the fully deuterated species (d27) and any less-deuterated isotopologues (d0 to d26). The isotopic purity is calculated as the percentage of the d27 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR is of limited use for a fully deuterated compound, ²H (Deuterium) NMR and ¹³C NMR can provide valuable information about the extent and position of deuteration.
Methodology:
-
²H NMR: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium (B1214612). The chemical shifts can indicate the positions of any residual protons.
-
¹³C NMR: In the ¹³C NMR spectrum of a deuterated compound, the signals are split into multiplets due to coupling with deuterium (C-D coupling). The absence of signals corresponding to protonated carbons confirms a high degree of deuteration.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| Tetradecanoic acid-d27 | C₁₄HD₂₇O₂ | 255.54 | Chemical Purity: ≥98% |
| Isotopic Enrichment: ≥98 atom % D | |||
| Ethanol | C₂H₆O | 46.07 | ≥99.5% (anhydrous) |
| This compound | C₁₆H₅D₂₇O₂ | 283.59 | Expected Chemical Purity: >95% |
| Expected Isotopic Purity: ≥98% |
Table 2: Analytical Parameters for Isotopic Purity Determination
| Analytical Technique | Parameter Measured | Expected Outcome for High Purity |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (relative abundance of isotopologues) | Dominant peak corresponding to the d27 isotopologue (>98%) |
| ²H NMR Spectroscopy | Deuterium signals | Presence of signals confirming deuterium incorporation |
| ¹³C NMR Spectroscopy | Carbon-deuterium coupling patterns | Absence of signals for protonated carbons |
Visualizations
Synthesis Workflow
References
Ethyl Tetradecanoate-d27: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl Tetradecanoate-d27, a crucial tool in quantitative analytical chemistry. Its primary application lies in its use as a stable isotope-labeled (SIL) internal standard for the precise quantification of ethyl tetradecanoate (B1227901) and related fatty acid ethyl esters (FAEEs) in various biological matrices. This guide will delve into its properties, detail experimental protocols for its use in mass spectrometry-based analyses, and provide the necessary data for its successful implementation in research and drug development settings.
Introduction to this compound
This compound is a deuterated form of ethyl tetradecanoate (also known as ethyl myristate), a fatty acid ethyl ester. In this SIL standard, 27 hydrogen atoms on the tetradecanoate backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) based quantification. When added to a sample at a known concentration, it co-elutes with the endogenous, non-labeled (native) analyte during chromatography. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification of the target analyte.[1][2]
Stable isotope-labeled compounds are widely used as tracers and internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of deuterated standards, in particular, has gained significant attention for its ability to improve the accuracy of pharmacokinetic and metabolic profiling of various compounds, including drugs.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuterio-tetradecanoate | |
| Synonyms | Ethyl Myristate-d27, Myristic Acid Ethyl Ester-d27 | [3] |
| CAS Number | 1113009-11-2 | [3] |
| Chemical Formula | C₁₆H₅D₂₇O₂ | [3] |
| Molecular Weight | 283.59 g/mol | [3] |
| Isotopic Purity | Typically ≥98 atom % D |
Application in Quantitative Analysis: A General Workflow
The use of this compound as an internal standard typically follows a standardized workflow in a research or clinical setting. This process involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in both GC-MS and LC-MS/MS platforms for the analysis of fatty acid ethyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters.
4.1.1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma or a known amount of homogenized tissue, add a precise volume of this compound solution in a suitable organic solvent (e.g., ethanol) to achieve a final concentration within the linear range of the calibration curve.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane (B92381):isopropanol (3:2, v/v) or by a modified Folch method using chloroform (B151607) and methanol (B129727). Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Derivatization (Transesterification): While this compound is already an ethyl ester, if the target analytes are total fatty acids present as triglycerides or phospholipids, a transesterification step is necessary to convert them to their corresponding methyl or ethyl esters. This can be achieved by reacting the lipid extract with a reagent like boron trifluoride in methanol (for methyl esters) or ethanol (B145695) (for ethyl esters) at an elevated temperature. For the analysis of endogenous fatty acid ethyl esters, this step may be omitted.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of a suitable solvent for GC injection (e.g., hexane or isooctane).
4.1.2. GC-MS Instrumentation and Conditions
The following table provides typical GC-MS parameters for the analysis of fatty acid ethyl esters.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.1.3. Mass Spectrometric Data
In SIM mode, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity. For ethyl esters of saturated fatty acids, characteristic fragment ions at m/z 88 and 101 are often used for quantification.[1]
| Compound | Precursor Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl Tetradecanoate | 256.4 | 88 | 101 |
| This compound | 283.6 | 91 (tentative) | 104 (tentative) |
Note: The specific quantifier and qualifier ions for this compound should be determined empirically by direct infusion or injection of the standard. The tentative values are based on the expected mass shift due to deuterium labeling of the acyl chain.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis without derivatization.
4.2.1. Sample Preparation
The sample preparation for LC-MS/MS is similar to that for GC-MS, involving internal standard spiking and lipid extraction. Derivatization is often not required for the analysis of free fatty acids or fatty acid ethyl esters by LC-MS.
4.2.2. LC-MS/MS Instrumentation and Conditions
The following table outlines typical LC-MS/MS parameters.
| Parameter | Typical Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4.2.3. Mass Spectrometric Data (MRM Transitions)
In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.
| Compound | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Tetradecanoate | 257.4 | To be determined empirically | To be determined empirically |
| This compound | 284.6 | To be determined empirically | To be determined empirically |
Note: The specific product ions and collision energies for both the analyte and the internal standard must be optimized on the specific instrument being used.
Data Analysis and Quantification
The quantification of the endogenous analyte is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Conclusion
This compound is a high-quality, reliable internal standard for the accurate quantification of ethyl tetradecanoate and other fatty acid ethyl esters in complex biological matrices. Its use in conjunction with mass spectrometry-based techniques such as GC-MS and LC-MS/MS provides the necessary precision and accuracy for demanding research and drug development applications. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and researchers seeking to implement this essential analytical tool in their laboratories.
References
The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at strategic positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H) bonds. Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate. This guide provides an in-depth technical overview of the kinetic isotope effect of deuterated compounds, offering valuable insights for researchers, scientists, and drug development professionals. It details the underlying principles, presents quantitative data on the impact of deuteration on pharmacokinetics, outlines experimental protocols for KIE determination, and visualizes key metabolic pathways and experimental workflows. By leveraging the KIE, drug developers can optimize pharmacokinetic profiles, potentially leading to improved efficacy, safety, and patient compliance.
Core Principles of the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool in medicinal chemistry, primarily influencing the pharmacokinetics of a drug by altering its metabolic stability. The effect is most pronounced when the C-H bond cleavage is the rate-determining step in a metabolic pathway.
1.1. Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. In drug metabolism, this often involves the oxidation of a C-H bond by cytochrome P450 (CYP) enzymes. Due to the higher zero-point energy of a C-H bond compared to a C-D bond, less energy is required to break the C-H bond, resulting in a faster reaction rate. The magnitude of the PKIE is typically expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). For C-H bond cleavage, kH/kD values can range from 2 to as high as 10.[1][2]
1.2. Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. SKIEs are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.[2] They arise from changes in hybridization and steric effects at the transition state. While smaller, SKIEs can still provide valuable information about reaction mechanisms.
Quantitative Impact of Deuteration on Pharmacokinetics
The strategic incorporation of deuterium can lead to significant improvements in a drug's pharmacokinetic profile. This is most evident in changes to metabolic clearance, half-life, and overall exposure.
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference(s) |
| Deutetrabenazine | Tetrabenazine (B1681281) | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease | [3] |
| Systemic exposure (AUC) of active metabolites | ~2-fold increase | [4] | |||
| d9-Methadone | Methadone | Area under the curve (AUC) | 5.7-fold increase (in mice) | Postoperative pain | [5][6] |
| Clearance | 5.2-fold decrease (in mice) | [5][6] | |||
| d3-Enzalutamide | Enzalutamide | Systemic exposure (AUC) | Increased exposure (in rats) | Prostate Cancer | [7] |
Table 2: In Vitro Metabolic Stability of Deuterated Compounds
| Deuterated Compound | Non-Deuterated Analog | In Vitro System | Improvement in Metabolic Stability (t½) | Reference(s) |
| Deuterated Bupropion | Bupropion | Human Liver Microsomes | Slower racemization | [8] |
| d9-Methadone | Methadone | Mouse and Human Liver Microsomes | 2.5-fold lower Vmax for N-demethylation | [6] |
Experimental Protocols for Determining the Kinetic Isotope Effect
Accurate determination of the KIE is crucial for evaluating the potential benefits of deuteration. The following are detailed methodologies for key experiments.
3.1. In Vitro Metabolic Stability Assay using LC-MS/MS
This protocol outlines a common method for assessing the metabolic stability of a deuterated compound in comparison to its non-deuterated counterpart using liver microsomes.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (ideally, a stable isotope-labeled version of the analyte)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[9]
-
-
Sample Processing:
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compounds.
-
Analyze the samples to determine the peak areas of the deuterated and non-deuterated compounds and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of each analyte to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k.
-
The KIE can be estimated as the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (t½_D / t½_H).
-
3.2. KIE Determination using NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining KIEs, particularly for reactions in solution. This method often involves a competition experiment where both the deuterated and non-deuterated substrates are present in the same reaction mixture.
Materials:
-
Deuterated and non-deuterated starting materials
-
Appropriate deuterated solvent for NMR
-
NMR spectrometer
-
Reaction vessel (e.g., NMR tube)
Procedure:
-
Sample Preparation:
-
Prepare a solution containing a known ratio of the deuterated and non-deuterated starting materials in the deuterated NMR solvent.
-
Initiate the reaction under controlled conditions (e.g., by adding a catalyst or changing the temperature).
-
-
NMR Data Acquisition:
-
Acquire NMR spectra (typically ¹H NMR) at various time points throughout the course of the reaction.
-
Ensure quantitative NMR conditions are used, including a sufficient relaxation delay.
-
-
Data Analysis:
-
Integrate the signals corresponding to specific protons in both the deuterated and non-deuterated reactants and products.
-
The change in the ratio of the integrated signals of the reactants over time can be used to calculate the relative rates of reaction for the two isotopic species.
-
The KIE (kH/kD) can be determined from the following equation, where R0 is the initial ratio of non-deuterated to deuterated reactant and Rt is the ratio at time t, and f is the fraction of the reaction completed: kH/kD = ln(1-f) / ln(1 - f * Rt/R0)
-
Visualizing Metabolic Pathways and Experimental Workflows
4.1. Metabolic Pathway of Tetrabenazine vs. Deutetrabenazine
Deutetrabenazine is a deuterated analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration at the methoxy (B1213986) groups significantly slows down its metabolism by CYP2D6.[9]
Caption: Metabolism of tetrabenazine vs. deutetrabenazine.
4.2. Experimental Workflow for KIE Determination
The following diagram illustrates a typical workflow for determining the kinetic isotope effect of a deuterated drug candidate.
Caption: Experimental workflow for KIE determination.
Conclusion
The deuterium kinetic isotope effect is a well-established principle that offers a powerful strategy for optimizing the pharmacokinetic properties of drug candidates. By strategically replacing hydrogen with deuterium at metabolically labile positions, drug developers can slow down metabolic clearance, increase drug exposure, and potentially reduce dosing frequency and improve safety profiles. This technical guide has provided a comprehensive overview of the core principles, quantitative data, experimental methodologies, and visual representations of key concepts related to the KIE of deuterated compounds. A thorough understanding and application of these principles will continue to drive the development of innovative and improved therapeutics for the benefit of patients.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nuvisan.com [nuvisan.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Applications of Deuterated Fatty Acid Esters in Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated fatty acid esters, particularly deuterated polyunsaturated fatty acids (D-PUFAs), are emerging as powerful tools in a wide range of scientific disciplines. By replacing hydrogen atoms at specific, oxidation-prone positions with the heavier isotope deuterium (B1214612), these molecules exhibit a significant kinetic isotope effect (KIE). This unique property dramatically slows the rate of lipid peroxidation, a key process implicated in cellular aging and numerous diseases. This technical guide provides a comprehensive overview of the applications of deuterated fatty acid esters, with a focus on their use as therapeutic agents against oxidative stress, as metabolic probes in lipidomics, and as tools to investigate enzymatic mechanisms. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate the adoption of this technology in research and drug development.
Core Principles: The Kinetic Isotope Effect and Inhibition of Lipid Peroxidation
Polyunsaturated fatty acids are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS). This initiates a chain reaction known as lipid peroxidation, leading to membrane damage and the formation of cytotoxic byproducts. The substitution of these vulnerable hydrogens with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus significantly slowing down the rate-limiting hydrogen abstraction step of lipid peroxidation.[1][2] This phenomenon, known as the kinetic isotope effect, allows D-PUFAs to act as potent inhibitors of this damaging cascade.[1][2][3][4]
The Lipid Peroxidation Pathway and its Inhibition by D-PUFAs
The process of lipid peroxidation can be divided into three main stages: initiation, propagation, and termination. D-PUFAs intervene at the propagation stage, effectively halting the chain reaction.
Applications in Research and Drug Development
Combating Oxidative Stress and Neurodegenerative Diseases
A primary application of deuterated fatty acid esters is in the mitigation of diseases associated with oxidative stress. By preventing lipid peroxidation, D-PUFAs have shown therapeutic potential in models of various neurodegenerative diseases.
-
Alzheimer's Disease: In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), a diet supplemented with D-PUFAs for five months resulted in reduced concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes) in brain tissues. Furthermore, the levels of amyloid-β peptides Aβ40 and Aβ38 were significantly lower in the hippocampus of these mice compared to controls.
-
Parkinson's Disease: D-PUFAs have been shown to protect dopaminergic neurons from degeneration in experimental models of Parkinson's disease.
-
Friedreich's Ataxia: Clinical trials have demonstrated the safety and potential protective effects of D-PUFAs in patients with Friedreich's ataxia, a neurodegenerative disease linked to increased oxidative stress.[3]
Table 1: Effect of D-PUFA Diet on Brain Lipid Peroxidation and Amyloid-β Levels in an Alzheimer's Disease Mouse Model
| Analyte | Brain Region | H-PUFA Diet (Control) | D-PUFA Diet | Percent Reduction |
| F2-Isoprostanes | Cortex | ~100% (normalized) | ~45% | ~55% |
| Hippocampus | ~100% (normalized) | ~45% | ~55% | |
| Prostaglandin F2α | Cortex | ~100% (normalized) | ~75-80% | ~20-25% |
| Hippocampus | ~100% (normalized) | ~75-80% | ~20-25% | |
| Amyloid-β 40 | Hippocampus | Mean ± SEM (arbitrary units) | Significantly lower (p<0.05) | - |
| Amyloid-β 38 | Hippocampus | Mean ± SEM (arbitrary units) | Significantly lower (p<0.05) | - |
Data summarized from studies on Aldh2-/- and APP/PS1 mouse models.[5][6]
Metabolic Probes in Lipidomics
Deuterated fatty acid esters serve as excellent stable isotope tracers for studying lipid metabolism. Their distinct mass allows for their differentiation from endogenous, non-deuterated counterparts using mass spectrometry. This enables researchers to track the uptake, incorporation, and turnover of specific fatty acids in various biological systems.[7]
Applications in Lipidomics:
-
Metabolic Flux Analysis: Tracing the metabolic fate of fatty acids through various pathways.
-
Quantification: Used as internal standards for the accurate quantification of endogenous fatty acids and their metabolites.
-
Enzyme Activity Assays: Investigating the kinetics and mechanisms of enzymes involved in lipid metabolism.
Investigating Enzyme Mechanisms
The kinetic isotope effect of D-PUFAs is a valuable tool for elucidating the mechanisms of enzymes that catalyze the oxidation of fatty acids, such as lipoxygenases (LOXs) and cyclooxygenases (COXs). By comparing the reaction rates with deuterated and non-deuterated substrates, researchers can determine if the abstraction of a hydrogen atom is the rate-limiting step of the enzymatic reaction.
Table 2: Kinetic Isotope Effects (kH/kD) for the Oxidation of Deuterated Fatty Acids
| Deuterated Fatty Acid | Enzyme/System | kH/kD | Reference |
| 11,11-D2-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | [8] |
| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 ± 3.6 | [8] |
| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 36.1 ± 3.6 | [8] |
| 13-d2-Arachidonic Acid | 15-hLO-1 | ~4 | [9] |
| 10,13-d4-Arachidonic Acid | 15-hLO-1 | ~10 | [9] |
| Deuterated Arachidonic Acid Isotopologues | Macrophage COX and LOX | Similar to in vitro values, but massive increase with deuteration at both C10 and C13 for COX | [10][11] |
Experimental Protocols
Synthesis of Deuterated Fatty Acid Esters (Example: 11,11-d2-Linoleic Acid Ethyl Ester)
The synthesis of deuterated fatty acid esters can be achieved through various organic chemistry routes. A common approach involves the debromination and esterification of a tetrabromostearic acid precursor.
Workflow for Synthesis of 11,11-d2-Linoleic Acid Ethyl Ester:
Detailed Methodology:
-
Bromination: Dissolve linoleic acid in petroleum ether and cool the solution. Add a solution of bromine in petroleum ether dropwise with stirring while maintaining a low temperature. The tetrabromostearic acid will precipitate out of the solution. Filter and wash the precipitate with cold petroleum ether.
-
Debromination and Esterification: In a flask, combine the tetrabromostearic acid, granulated zinc, and deuterated ethanol (e.g., ethanol-d6). The reaction is exothermic and should be controlled by cooling. After the initial reaction subsides, add a catalytic amount of hydrochloric acid and reflux the mixture to drive the esterification.
-
Purification: After the reaction is complete, filter the mixture to remove excess zinc. Wash the filtrate with water to remove salts. The ethyl linoleate-d2 can then be purified by distillation under reduced pressure.
Incorporation of Deuterated Fatty Acids into Cell Culture
Deuterated fatty acids can be introduced into cell culture media to study their effects on cellular processes. Due to their lipophilic nature, they are often complexed with a carrier protein like bovine serum albumin (BSA) to enhance their solubility and facilitate uptake by cells.
Protocol:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve the deuterated fatty acid ester in a small amount of ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the fatty acid solution to the BSA solution with constant stirring.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the final complex solution before adding to cell cultures.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the existing medium with fresh medium containing the desired final concentration of the deuterated fatty acid-BSA complex.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before harvesting for analysis.
-
Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of fatty acids. The following protocol outlines a general procedure for the extraction of lipids from biological samples and their analysis as fatty acid methyl esters (FAMEs).
Workflow for Lipid Extraction and GC-MS Analysis:
Detailed Methodology:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 100 µL plasma, 10^6 cells, or 10 mg tissue), add a known amount of a deuterated internal standard (e.g., C17:0-d33).
-
Add a 2:1 (v/v) mixture of chloroform:methanol and homogenize or vortex thoroughly.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to pellet any debris and clearly separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a transesterification reagent, such as 14% boron trifluoride in methanol, and heat at 100°C for 30 minutes.
-
After cooling, add water and hexane (B92381), vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs in hexane onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
The mass spectrometer can be operated in either full scan mode to identify fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids and their deuterated analogs.
-
Conclusion
Deuterated fatty acid esters represent a versatile and powerful class of molecules with significant applications in biomedical research and drug development. Their ability to quell lipid peroxidation provides a promising therapeutic avenue for a host of diseases rooted in oxidative stress. As metabolic probes, they offer unparalleled precision in the study of lipid biochemistry. The continued development and application of these compounds are poised to yield significant insights into cellular metabolism and disease pathogenesis, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 8. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to Ethyl Tetradecanoate-d27 for Researchers and Drug Development Professionals
This guide provides an in-depth overview of Ethyl Tetradecanoate-d27, a deuterated internal standard crucial for quantitative analysis in various research and development settings. It covers supplier information, key technical data, and experimental considerations for its application.
Introduction to this compound
This compound is the deuterated form of ethyl tetradecanoate, also known as ethyl myristate. It is a fatty acid ethyl ester (FAEE) where 27 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related fatty acid ethyl esters. FAEEs are non-oxidative metabolites of ethanol (B145695) and can serve as markers for alcohol consumption. In drug development, deuteration of molecules is a strategy that can potentially alter pharmacokinetic and metabolic profiles.
Supplier and Purchasing Information
Several suppliers offer this compound for research purposes. The table below summarizes key information from prominent suppliers. Please note that pricing is subject to change and may not be publicly available; therefore, it is recommended to inquire directly with the suppliers for current pricing and availability.
| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |
| LGC Standards | TRC-E925181 | C₁₆D₂₇H₅O₂ | 283.59 | Not specified |
| CAS: 1113009-11-2 | ||||
| MedchemExpress | HY-W099586-d27 | C₁₆D₂₇H₅O₂ | 283.59 | Not specified |
| CAS: 1113009-11-2 | ||||
| Pharmaffiliates | PA PST 015190 | C₁₆H₅D₂₇O₂ | 283.59 | Not specified |
| CAS: 1794884-05-1 | ||||
| Cayman Chemical | (Related: Myristic Acid-d27, Item No. 9003317) | C₁₄HD₂₇O₂ | 255.5 | ≥95% (Myristic Acid), ≥99% deuterated forms (d1-d27)[1] |
| CAS: 60658-41-5 |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer.
General Protocol for Use as an Internal Standard in FAEE Quantification
The following is a generalized protocol for the quantification of fatty acid ethyl esters in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
1. Sample Preparation:
- To a known volume or weight of the biological sample, add a precise amount of this compound stock solution. The amount of internal standard added should be comparable to the expected concentration of the analyte.
- Perform a lipid extraction using a suitable solvent system, such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.
- The lipid extract may require further purification, for example, by solid-phase extraction (SPE) to isolate the FAEE fraction.
2. GC-MS Analysis:
- The purified extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar dimethylpolysiloxane column).[3]
- The GC oven temperature is programmed to separate the different FAEEs.
- The eluting compounds are ionized (e.g., by electron ionization) and analyzed by a mass spectrometer.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analytes and the internal standard. For ethyl esters of saturated fatty acids, m/z values of 88 and 101 are recommended.[4]
3. Data Analysis:
- A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
- The concentration of the analyte in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Visualizing Workflows and Pathways
Purchasing Workflow
The process of acquiring this compound for research involves several key steps, from initial identification to final receipt and quality control.
Caption: Purchasing Workflow for this compound.
Experimental Workflow for FAEE Quantification
This diagram illustrates the typical experimental procedure for quantifying fatty acid ethyl esters using a deuterated internal standard like this compound.
Caption: Experimental Workflow for FAEE Quantification.
Metabolic Context of Fatty Acid Ethyl Ester (FAEE) Formation
While this compound is an exogenous compound used as an internal standard, it is important to understand the biological context of the molecules it is used to measure. The following diagram illustrates the non-oxidative metabolism of ethanol, leading to the formation of FAEEs.
Caption: Metabolic Context of FAEE Formation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotopic Edge: A Technical Guide to the Safe Handling and Application of Ethyl Tetradecanoate-d27 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ethyl Tetradecanoate-d27, a deuterated lipid, tailored for the research and drug development community. It covers essential safety protocols, handling procedures, and key experimental applications, with a focus on maintaining sample integrity and ensuring accurate results.
Compound Profile and Safety Data
General Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Ethyl Tetradecanoate. The properties of the deuterated version are expected to be very similar.
| Property | Value | Reference |
| Synonyms | Ethyl myristate-d27, Tetradecanoic Acid Ethyl Ester-d27 | [3] |
| Molecular Formula | C₁₆H₅D₂₇O₂ | [4] |
| Molecular Weight | 283.59 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Melting Point | 11-12 °C | [1][5] |
| Boiling Point | 295 °C | [1] |
| Flash Point | >110 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | [5] |
| Storage Temperature | Room temperature; sealed in a dry place | [5][6] |
Hazard Identification and First Aid
Based on the data for Ethyl Tetradecanoate, the deuterated compound is not classified as hazardous.[7] However, it is prudent to follow standard laboratory safety procedures.
| Exposure Route | Symptoms | First Aid Measures | Reference |
| Eye Contact | May cause mild irritation. | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][4] |
| Skin Contact | May cause mild irritation. | Wash off with soap and plenty of water. | [1][2] |
| Inhalation | May cause respiratory tract irritation. | Move to fresh air. If breathing is difficult, give oxygen. | [1][2] |
| Ingestion | May cause gastrointestinal irritation. | Do NOT induce vomiting. Rinse mouth with water. | [2] |
Handling and Storage of Deuterated Compounds
The primary concern when handling deuterated compounds like this compound is to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.
Key Handling and Storage Recommendations:
-
Protection from Moisture: Deuterated compounds are often hygroscopic and can exchange deuterium (B1214612) atoms with protons from atmospheric moisture.[8]
-
Protection from Light: Store in amber vials or in the dark to prevent light-induced degradation.[9]
-
Inert Atmosphere: For critical applications, handle the compound in a glove box or under a stream of dry, inert gas.[9]
Experimental Protocols and Applications
This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of fatty acid ethyl esters and other lipids.
Preparation of Internal Standard Stock Solution
This protocol describes the preparation of a stock solution of this compound for use as an internal standard.
Materials:
-
This compound
-
Anhydrous ethanol or other suitable organic solvent (e.g., acetonitrile, methanol)
-
Class A volumetric flasks
-
Gas-tight syringe
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes.[9]
-
In a fume hood or under a gentle stream of inert gas, carefully open the vial.
-
Using a calibrated analytical balance, accurately weigh the desired amount of the deuterated standard.
-
Transfer the weighed standard to a Class A volumetric flask.
-
Dissolve the standard in a minimal amount of anhydrous solvent.
-
Bring the solution to the final volume with the anhydrous solvent.
-
Cap the flask tightly and mix thoroughly.
-
Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C), protected from light and moisture.[9]
Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general guideline for preparing biological samples for the quantification of endogenous fatty acid ethyl esters using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cells, tissue homogenate)
-
This compound internal standard stock solution
-
Organic solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen stream, centrifugal evaporator)
-
LC-MS grade solvent for reconstitution
Procedure:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic layer (containing the lipids) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in a known volume of an appropriate LC-MS grade solvent (e.g., methanol/acetonitrile mixture).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Metabolic and Signaling Context
Fatty acid ethyl esters (FAEEs), including Ethyl Tetradecanoate, are non-oxidative metabolites of ethanol.[9] They are formed by the esterification of fatty acids with ethanol, a reaction catalyzed by various enzymes, including fatty acid ethyl ester synthases.[8] FAEEs have been implicated as mediators of ethanol-induced organ damage and serve as biomarkers for alcohol consumption.[9]
The cellular uptake of long-chain fatty acids, the precursors for FAEE synthesis, is a regulated process involving membrane proteins such as CD36.[10] Once inside the cell, fatty acids can be activated to their CoA esters and enter various metabolic pathways, including esterification with ethanol to form FAEEs.
FAEEs have been shown to induce cellular stress, including the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and disruption of cellular barriers.[8][11]
References
- 1. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Analytes Using Ethyl Tetradecanoate-d27 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An SIL-IS mimics the chemical and physical properties of the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer. This allows for reliable correction of variations that can occur during sample preparation, injection, and ionization.
Ethyl Tetradecanoate-d27 (also known as Ethyl Myristate-d27) is a deuterated form of Ethyl Tetradecanoate. Its high degree of deuteration provides a significant mass shift from the unlabeled analyte, minimizing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer. This application note provides a detailed protocol for utilizing this compound as an internal standard for the quantification of Ethyl Tetradecanoate or other similar long-chain fatty acid ethyl esters (FAEEs) in biological matrices such as plasma.
Principle of the Method
A known amount of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure, followed by LC-MS analysis. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by plotting it against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
Ethyl Tetradecanoate (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade Acetonitrile (B52724)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Water
-
Ammonium Acetate (or Formic Acid)
-
Human Plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ethyl Tetradecanoate and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol:water (1:1 v/v) to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL. This will be the internal standard spiking solution.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting FAEEs from plasma.[1]
-
Pipette 100 µL of the sample (plasma, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or C8, 2.1 x 100 mm, 1.8 µm (or similar) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 80 |
| 1.0 | 80 |
| 8.0 | 98 |
| 10.0 | 98 |
| 10.1 | 80 |
| 15.0 | 80 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions (to be optimized empirically)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethyl Tetradecanoate | 257.2 | 88.1 | 50 | 15 |
| This compound | 284.4 | 92.1 | 50 | 18 |
Note: The precursor ion for Ethyl Tetradecanoate is its [M+H]+ adduct. The d27 analog will have a mass shift of +27 Da. The product ions are characteristic fragments and should be determined by direct infusion of the standards.
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using the regression equation.
Table 4: Example Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 150,000 | 0.0083 |
| 5 | 6,300 | 152,000 | 0.0414 |
| 10 | 12,800 | 151,500 | 0.0845 |
| 50 | 65,000 | 149,000 | 0.4362 |
| 100 | 132,000 | 150,500 | 0.8771 |
| 500 | 665,000 | 148,500 | 4.4781 |
| 1000 | 1,350,000 | 151,000 | 8.9404 |
Table 5: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low QC | 3 | 3.1 | 103.3 | 6.2 |
| Mid QC | 75 | 73.8 | 98.4 | 4.1 |
| High QC | 750 | 762.1 | 101.6 | 3.5 |
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental concept in analytical chemistry for ensuring data quality. The logical relationship is straightforward: the internal standard is used to normalize the analyte response, thereby correcting for experimental variability.
Caption: Logical workflow for quantification using an internal standard.
Conclusion
This compound is an excellent internal standard for the LC-MS based quantification of Ethyl Tetradecanoate and other related long-chain fatty acid ethyl esters. Its use, in conjunction with a validated sample preparation and LC-MS/MS method, can provide highly accurate and precise quantitative data, which is essential for regulated bioanalysis in clinical and pharmaceutical research. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods using this internal standard.
References
Quantitative Analysis of Ethyl Tetradecanoate Using Ethyl Tetradecanoate-d27 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Ethyl Tetradecanoate in biological matrices using Ethyl Tetradecanoate-d27 as an internal standard. The methodology is applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy for various research and drug development applications.
Introduction
Ethyl Tetradecanoate, the ethyl ester of myristic acid, is a fatty acid ethyl ester (FAEE) that can be found in various biological samples. The quantification of FAEEs is of significant interest in biomedical research, particularly in studies related to alcohol consumption biomarkers and lipid metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry.[1][2] This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and accuracy of the results.[1][2]
This protocol outlines the necessary steps for sample preparation, instrumental analysis by both GC-MS and LC-MS/MS, and data analysis for the accurate quantification of Ethyl Tetradecanoate.
Data Presentation
Table 1: Linearity of Ethyl Tetradecanoate Quantification
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.025 | 0.98 | 98.0 |
| 5.0 | 0.128 | 5.12 | 102.4 |
| 10.0 | 0.255 | 10.2 | 102.0 |
| 50.0 | 1.26 | 50.4 | 100.8 |
| 100.0 | 2.51 | 100.4 | 100.4 |
| 500.0 | 12.58 | 503.2 | 100.6 |
| 1000.0 | 25.20 | 1008.0 | 100.8 |
| Linearity (R²) | 0.9995 |
Table 2: Precision and Recovery of Ethyl Tetradecanoate Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| Low | 5.0 | 4.2 | 5.5 | 98.5 |
| Medium | 100.0 | 3.1 | 4.2 | 101.2 |
| High | 800.0 | 2.5 | 3.8 | 99.8 |
Experimental Protocols
Materials and Reagents
-
Ethyl Tetradecanoate (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (GC grade)
-
Chloroform (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Deionized water
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Tetradecanoate and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 100 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the appropriate solvent (hexane for GC-MS or mobile phase for LC-MS/MS).
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of Ethyl Tetradecanoate.
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Ethyl Tetradecanoate (Analyte): m/z 88, 101, 256
-
This compound (IS): m/z 91, 104, 283
-
Note: m/z 88 and 101 are characteristic fragment ions for saturated fatty acid ethyl esters.[3]
-
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethyl Tetradecanoate (Analyte): Precursor ion m/z 257.3 -> Product ions (e.g., m/z 88.1, 101.1). Collision energy to be optimized.
-
This compound (IS): Precursor ion m/z 284.4 -> Product ions (e.g., m/z 91.1, 104.1). Collision energy to be optimized.
-
-
Signaling Pathway/Metabolic Context
Ethyl Tetradecanoate is involved in general fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid ethyl ester formation and its relevance as a biomarker.
Caption: Formation of Ethyl Tetradecanoate as a biomarker of alcohol consumption.
Conclusion
The presented protocols provide a robust framework for the quantitative analysis of Ethyl Tetradecanoate in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by correcting for analytical variability. The detailed methodologies for both GC-MS and LC-MS/MS offer flexibility for researchers based on available instrumentation and specific analytical needs. Adherence to these protocols will enable reliable quantification for applications in clinical research, toxicology, and drug development.
References
- 1. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Lipidomics of Fatty Acid Ethyl Esters Using Ethyl Tetradecanoate-d27
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are products of the non-oxidative metabolism of ethanol (B145695) and are implicated in the pathology of alcohol-induced organ damage. Accurate quantification of FAEEs in biological matrices is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of FAEEs using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethyl Tetradecanoate-d27 as an internal standard. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
The principle of this method relies on the addition of a known amount of this compound to the sample at the beginning of the workflow. This internal standard mimics the behavior of the endogenous analytes throughout the extraction and analysis process. By determining the ratio of the analyte to the internal standard, precise quantification can be achieved.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
This protocol outlines the extraction of total lipids, including FAEEs, from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the this compound internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target FAEE and the internal standard. For this compound, the transition would be based on its deuterated mass.
Data Presentation
Quantitative data should be summarized in clearly structured tables. The following table is a representative example of validation data for the quantification of various FAEEs using this compound as an internal standard. Data is based on typical performance characteristics for such assays[1].
| Analyte | Limit of Detection (LOD) (nmol/g) | Limit of Quantification (LOQ) (nmol/g) | Recovery (%) |
| Ethyl Laurate | 0.02 | 0.05 | 75 ± 9 |
| Ethyl Myristate | 0.01 | 0.03 | 86 ± 8 |
| Ethyl Palmitate | 0.03 | 0.09 | 82 ± 7 |
| Ethyl Oleate | 0.05 | 0.15 | 68 ± 11 |
| Ethyl Stearate | 0.04 | 0.12 | 79 ± 6 |
| Ethyl Linoleate | 0.08 | 0.25 | 55 ± 10 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of FAEEs.
Signaling Pathway: Role of Myristic Acid in Cellular Processes
Myristic acid, the fatty acid component of ethyl tetradecanoate, is metabolically activated to myristoyl-CoA. Myristoyl-CoA is a central hub for various cellular processes, including its incorporation into complex lipids, energy production via β-oxidation, and post-translational modification of proteins (N-myristoylation), which is critical for protein trafficking and signal transduction.
Caption: Central role of Myristoyl-CoA in cellular metabolism.
References
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using Ethyl Tetradecanoate-d27 as an Internal Standard
Introduction
The accurate quantification of fatty acids in biological samples such as plasma, tissues, and cell cultures is crucial for research in numerous fields, including metabolic diseases, drug discovery, and nutritional science.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely adopted technique for the analysis of fatty acids.[2] However, due to their low volatility, fatty acids require derivatization to more volatile forms, most commonly fatty acid methyl esters (FAMEs) or other esters, to improve chromatographic separation and detection sensitivity.[2][3]
A significant challenge in quantitative analysis is the potential for sample loss during extraction and derivatization, as well as variations in instrument response.[1] To overcome these issues, the use of a stable isotope-labeled internal standard is a robust strategy.[4] This application note details a comprehensive protocol for the quantification of fatty acids in biological samples using Ethyl Tetradecanoate-d27 as an internal standard. The deuterated standard, with its chemical and physical properties nearly identical to the endogenous analytes, co-elutes with the target analytes and allows for accurate correction of variations, ensuring high precision and accuracy.[4][5]
This method involves the extraction of total lipids, spiking with this compound, followed by transesterification to form FAMEs, and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards (for calibration curve)
-
Chloroform, HPLC grade
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
-
Boron trifluoride in methanol (14% w/v)
-
Sodium hydroxide
-
Sodium chloride
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
Sample Preparation and Lipid Extraction
This protocol is suitable for various biological samples such as plasma, tissues, or cultured cells.[2][6]
-
Sample Homogenization:
-
Internal Standard Spiking:
-
To each sample, add a known amount of this compound solution in an appropriate solvent (e.g., ethanol (B145695) or chloroform). The amount should be chosen to be within the calibration range and comparable to the expected analyte concentrations.
-
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the sample to a final volume of 2 mL.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[7]
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The derivatization step converts fatty acids into their more volatile methyl esters.[1]
-
Saponification:
-
Transesterification:
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction tube.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[7][8]
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and analytes.[2][9]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23, HP-88, or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis) |
Selected Ion Monitoring (SIM) Parameters: For quantitative analysis, monitor characteristic ions for each FAME and the internal standard. For this compound, the molecular ion and key fragments will be shifted by the mass of the deuterium (B1214612) atoms.
Data Presentation
Quantitative data should be summarized in a clearly structured table. The concentration of each fatty acid is determined by constructing a calibration curve using known concentrations of fatty acid standards and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]
Table 1: Representative Quantitative Data for Fatty Acid Analysis in Human Plasma using this compound as an Internal Standard.
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration Range (µM) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| Myristic Acid (C14:0) | 12.5 | 242 | 74 | 1 - 200 | >0.995 | 0.2 | 0.7 |
| Palmitic Acid (C16:0) | 14.8 | 270 | 74 | 5 - 1000 | >0.998 | 1.0 | 3.0 |
| Stearic Acid (C18:0) | 17.0 | 298 | 74 | 5 - 800 | >0.997 | 1.0 | 3.5 |
| Oleic Acid (C18:1) | 16.8 | 296 | 264 | 10 - 1500 | >0.999 | 2.0 | 6.0 |
| Linoleic Acid (C18:2) | 16.6 | 294 | 262 | 10 - 2000 | >0.998 | 2.5 | 7.5 |
| This compound | 12.6 | 283 | 101 | - | - | - | - |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and sample matrix.
Visualizations
Caption: Experimental workflow for fatty acid quantification.
Caption: Chemical pathway for FAME derivatization.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of fatty acids in complex biological matrices by GC-MS.[1] The stable isotope dilution approach effectively corrects for variations in sample preparation and instrument response, leading to high-quality, reproducible data.[4] The detailed protocol provided in this application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring precise fatty acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Tetradecanoate-d27 as a Tracer for Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tetradecanoate-d27 is a stable isotope-labeled tracer used in metabolic research to investigate the pathways of fatty acid metabolism. As a deuterated analog of ethyl myristate, it serves as a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of myristic acid, a saturated fatty acid implicated in various physiological and pathological processes. Its use in conjunction with mass spectrometry allows for the precise quantification of metabolic flux and the elucidation of complex lipid metabolic networks. These application notes provide detailed protocols for utilizing this compound in metabolic pathway studies, particularly focusing on in vivo and in vitro applications. Stable isotope tracers are considered a gold-standard method for studying lipid and lipoprotein metabolism in humans[1][2].
Core Principles of Stable Isotope Tracing
The fundamental concept behind stable isotope tracing involves the introduction of a labeled compound, the "tracer," into a biological system and tracking its incorporation into downstream metabolites[3]. This methodology provides unparalleled insights into the dynamic nature of metabolism[3]. The key measurements in these studies are isotopic enrichment and metabolic flux[3].
-
Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy[3]. The enrichment of a metabolite directly reflects the extent to which the tracer has contributed to its synthesis[3].
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway[3]. By measuring the isotopic enrichment of various metabolites over time and applying mathematical models, researchers can calculate the flux through specific pathways[3].
Applications in Metabolic Research
This compound is a valuable tool for a range of applications in metabolic research and drug development:
-
Fatty Acid Metabolism: Tracing the pathways of fatty acid uptake, esterification, oxidation (beta-oxidation), and incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters.
-
De Novo Lipogenesis: In combination with other tracers, it can help dissect the contribution of dietary versus newly synthesized fatty acids to various lipid pools.
-
Drug Development: Assessing the effect of therapeutic agents on lipid metabolism and identifying potential off-target effects. Dysfunctions in lipid metabolism are linked to various diseases, including atherosclerosis, hypertriglyceridemia, and type 2 diabetes[4][5].
-
Nutritional Science: Studying the metabolic fate of dietary saturated fatty acids.
Data Presentation: Quantitative Analysis
The following tables present hypothetical yet representative quantitative data that can be obtained from in vivo and in vitro experiments using this compound. These values are intended as a guide for expected outcomes and will vary based on the experimental model and conditions.
Table 1: Isotopic Enrichment of Myristic Acid (C14:0) in Various Tissues Following a Single Oral Gavage of this compound in a Rodent Model.
| Tissue | Time (hours) | Isotopic Enrichment (Mole Percent Excess) |
| Plasma | 1 | 5.2 ± 0.8 |
| 4 | 8.9 ± 1.2 | |
| 8 | 6.3 ± 0.9 | |
| 24 | 1.5 ± 0.3 | |
| Liver | 4 | 12.5 ± 2.1 |
| 24 | 3.1 ± 0.6 | |
| Adipose Tissue | 8 | 7.8 ± 1.5 |
| 24 | 4.2 ± 0.8 | |
| Heart | 4 | 6.1 ± 1.1 |
| 24 | 2.0 ± 0.4 |
Table 2: Metabolic Flux Rates of Myristic Acid into Different Lipid Pools in Cultured Hepatocytes Incubated with this compound.
| Lipid Pool | Treatment | Flux Rate (nmol/mg protein/hr) |
| Triglycerides | Control | 15.7 ± 2.5 |
| Drug X | 8.2 ± 1.3 | |
| Phospholipids | Control | 5.1 ± 0.9 |
| Drug X | 4.8 ± 0.7 | |
| Cholesterol Esters | Control | 2.3 ± 0.4 |
| Drug X | 1.1 ± 0.2 | |
| Beta-Oxidation | Control | 10.4 ± 1.8 |
| Drug X | 18.9 ± 3.1* |
* Indicates a statistically significant difference from the control group (p < 0.05).
Experimental Protocols
In Vivo Study: Oral Administration in a Rodent Model
This protocol outlines the procedure for administering this compound to rodents to trace the in vivo metabolism of myristic acid.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Rodents (e.g., C57BL/6 mice)
-
Anesthetic
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Tissue collection tools
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions for at least one week. Fast animals overnight (12-16 hours) before the experiment to achieve a metabolic baseline[3].
-
Tracer Preparation: Prepare a dosing solution of this compound in the chosen vehicle. A typical dose might be 150 mg/kg body weight[4][5].
-
Tracer Administration: Administer the this compound solution to the animals via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). A common method is via tail vein or retro-orbital bleeding. For a terminal procedure, cardiac puncture can be used.
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle). Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Storage: Store plasma and tissue samples at -80°C until analysis.
In Vitro Study: Incubation with Cultured Cells
This protocol describes the use of this compound to study fatty acid metabolism in a cell culture model (e.g., hepatocytes, adipocytes).
Materials:
-
Cultured cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to a suitable confluency.
-
Tracer-BSA Complex Preparation:
-
Dissolve this compound in a small amount of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the this compound solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.
-
-
Cell Treatment:
-
Wash the cells with warm PBS to remove the existing medium.
-
Replace the medium with the prepared tracer-BSA complex in serum-free medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the medium.
-
Wash the cells twice with cold PBS.
-
Add a suitable solvent for lipid extraction directly to the plate (e.g., a 2:1 chloroform:methanol (B129727) mixture) and scrape the cells.
-
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method.
-
Sample Storage: Store the lipid extracts at -80°C until analysis.
Sample Preparation and Analysis by Mass Spectrometry
Lipid Extraction:
-
For plasma samples, a liquid-liquid extraction can be performed. For instance, 10 µL of plasma can be mixed with 90 µL of methanol containing internal standards, followed by the addition of 300 µL of pentanol[4][5].
-
For tissues, homogenize the tissue in a suitable solvent mixture (e.g., 2:1 chloroform:methanol).
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization for GC-MS Analysis:
For the analysis of total fatty acids, the ester bonds in complex lipids need to be hydrolyzed (saponification), and the resulting free fatty acids are then esterified for GC-MS analysis.
-
Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the fatty acids from complex lipids.
-
Acidify the solution and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Dry the fatty acid extract and derivatize to fatty acid methyl esters (FAMEs) or other suitable derivatives for GC-MS analysis.
LC-MS/MS Analysis:
For a more direct analysis of the incorporation of the tracer into different lipid classes, LC-MS/MS is the preferred method.
-
Resuspend the dried lipid extract in a suitable solvent for liquid chromatography.
-
Use a C18 or other suitable column to separate the different lipid classes.
-
Use a triple quadrupole or high-resolution mass spectrometer to detect and quantify the deuterated and non-deuterated forms of myristic acid within each lipid class.
Visualization of Pathways and Workflows
References
- 1. Lipid Extraction and Sample Preservation Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sethnewsome.org [sethnewsome.org]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: A Step-by-Step Guide for Spiking Samples with Ethyl Tetradecanoate-d27
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is a cornerstone for achieving accurate and precise measurements.[1] An internal standard is a compound of known concentration that is added to a sample, calibration standards, and quality controls to correct for variations that may occur during sample preparation and analysis.[1][2] Deuterated compounds, such as Ethyl Tetradecanoate-d27, are ideal internal standards for mass spectrometry-based applications, especially in lipidomics.[1][3] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they are distinguishable by their mass-to-charge ratio.[3]
This application note provides a detailed, step-by-step guide for spiking biological samples with this compound for the quantitative analysis of fatty acid ethyl esters (FAEEs) or other related lipids. The protocols outlined below are designed for researchers, scientists, and drug development professionals working with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Properties of this compound
This compound is a deuterated form of Ethyl Tetradecanoate (also known as ethyl myristate).
| Property | Value |
| Chemical Formula | C₁₆D₂₇H₅O₂ |
| CAS Number | 1113009-11-2 |
| Molecular Weight | 283.59 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in ethanol (B145695), slightly soluble in ether, not miscible with water.[4][5] |
Experimental Protocols
This section details the necessary steps for preparing and using this compound as an internal standard for the quantitative analysis of lipids in human plasma.
Materials and Reagents
-
This compound (high purity)
-
Ethyl Tetradecanoate (or other target analyte standard, high purity)
-
Ethanol (anhydrous, LC-MS or GC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Human plasma samples (stored at -80°C)
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Preparation of Internal Standard (IS) Stock and Working Solutions
1. Internal Standard Stock Solution (IS Stock) - 1 mg/mL:
-
Accurately weigh 10 mg of neat this compound using an analytical balance.
-
Dissolve the weighed standard in 10 mL of anhydrous ethanol in a clean glass vial.
-
Vortex thoroughly to ensure complete dissolution.
-
This yields a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the IS Stock solution at -20°C in a tightly sealed amber vial.
2. Internal Standard Working Solution (IS Working) - 10 µg/mL:
-
Pipette 100 µL of the 1 mg/mL IS Stock solution into a clean glass vial.
-
Add 9.9 mL of anhydrous ethanol to the vial.
-
Vortex thoroughly to ensure homogeneity.
-
This yields a 10 µg/mL working solution.
-
Prepare this working solution fresh or store at -20°C for a limited time.
Preparation of Calibration Standards and Quality Controls (QCs)
1. Analyte Stock Solution - 1 mg/mL:
-
Prepare a 1 mg/mL stock solution of the target analyte (e.g., Ethyl Tetradecanoate) in anhydrous ethanol, following the same procedure as for the IS Stock.
2. Calibration Curve Standards:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
For each calibration standard, a constant amount of the IS Working solution will be added.
Table 1: Preparation of Calibration Standards
| Calibration Level | Analyte Concentration (µg/mL) | Volume of Analyte Stock (µL) | Volume of Ethanol (µL) | Final Volume (µL) |
| CAL 1 | 0.1 | 1 | 999 | 1000 |
| CAL 2 | 0.5 | 5 | 995 | 1000 |
| CAL 3 | 1.0 | 10 | 990 | 1000 |
| CAL 4 | 5.0 | 50 | 950 | 1000 |
| CAL 5 | 10.0 | 100 | 900 | 1000 |
| CAL 6 | 25.0 | 250 | 750 | 1000 |
| CAL 7 | 50.0 | 500 | 500 | 1000 |
3. Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method. These are prepared independently from the calibration standards.
Sample Spiking and Extraction Protocol (Folch Method)
This protocol is adapted for a 100 µL plasma sample.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot Sample: Pipette 100 µL of the plasma sample into a clean 2 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 10 µL of the 10 µg/mL IS Working solution to the plasma sample. This results in a final IS concentration of 1 µg/mL in the initial plasma volume.
-
Vortex: Briefly vortex the tube to mix the internal standard with the plasma.
-
Add Extraction Solvent: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the tube.
-
Homogenize: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collect Organic Layer: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., 100 µL of isooctane (B107328) for GC-MS analysis).
Data Presentation
The following tables represent a typical quantitative data set that would be generated from this type of analysis.
Table 2: Calibration Curve Data
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| CAL 1 | 0.1 | 1.0 | 15,234 | 148,987 | 0.102 |
| CAL 2 | 0.5 | 1.0 | 76,170 | 150,112 | 0.507 |
| CAL 3 | 1.0 | 1.0 | 151,050 | 149,550 | 1.010 |
| CAL 4 | 5.0 | 1.0 | 755,250 | 151,050 | 5.000 |
| CAL 5 | 10.0 | 1.0 | 1,505,000 | 150,500 | 10.000 |
| CAL 6 | 25.0 | 1.0 | 3,762,500 | 150,500 | 25.000 |
| CAL 7 | 50.0 | 1.0 | 7,525,000 | 150,500 | 50.000 |
| Linear Regression | y = 1.001x + 0.002 | R² = 0.9998 |
Table 3: Quality Control and Unknown Sample Data
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) | Nominal Conc. (µg/mL) | Accuracy (%) |
| LQC | 45,600 | 149,500 | 0.305 | 0.30 | 0.30 | 100.0 |
| MQC | 4,515,000 | 150,500 | 30.000 | 29.97 | 30.00 | 99.9 |
| HQC | 6,020,000 | 150,500 | 40.000 | 39.96 | 40.00 | 99.9 |
| Unknown 1 | 258,000 | 151,200 | 1.706 | 1.70 | - | - |
| Unknown 2 | 1,890,000 | 149,800 | 12.617 | 12.60 | - | - |
| Unknown 3 | 85,600 | 150,100 | 0.570 | 0.57 | - | - |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
Application Note: Quantitative Analysis Using Ethyl Tetradecanoate-d27 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Ethyl Tetradecanoate-d27 as an internal standard for the accurate quantification of ethyl tetradecanoate (B1227901) and other long-chain fatty acid ethyl esters in biological matrices. The methodologies described are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Accurate quantification of analytes in complex biological samples is a significant challenge due to sample loss during preparation, variability in injection volume, and matrix-induced signal suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative analysis, particularly in mass spectrometry-based methods.[1] Deuterated standards are chemically almost identical to the analyte of interest, causing them to co-elute and experience similar matrix effects, thus providing a reliable means of correction for analytical variability.[1]
Ethyl tetradecanoate (ethyl myristate) is a fatty acid ethyl ester (FAEE) that can serve as a biomarker for alcohol consumption. Its accurate quantification is crucial in various research and clinical settings. This compound, with its 27 deuterium (B1214612) atoms, provides a significant mass shift from the unlabeled analyte, ensuring no spectral overlap while maintaining nearly identical chemical and physical properties.
Experimental Protocols
This section details the methodologies for sample preparation and analysis using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters
This protocol is suitable for the analysis of volatile and semi-volatile compounds like FAEEs.
1. Sample Preparation (Lipid Extraction)
A modified Folch or Bligh & Dyer extraction method is recommended for isolating lipids, including FAEEs, from biological matrices such as plasma, serum, or tissue homogenates.[2]
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound in a suitable solvent (e.g., ethanol).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.5 mL of a 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 5 minutes to achieve clear phase separation.[1]
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent like hexane (B92381) or ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of FAEEs.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-Wax or HP-88 (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 1 min, ramp at 15 °C/min to 200 °C, then ramp at 5 °C/min to 240 °C and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions to Monitor | |
| Ethyl Tetradecanoate | m/z 88, 101, 157, 256 |
| This compound | m/z 88, 101, 184, 283 |
3. Data Analysis and Quantification
-
Integrate the peak areas of the analyte (Ethyl Tetradecanoate) and the internal standard (this compound).
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio against the known concentrations of a series of calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Acid Ethyl Esters
This protocol is advantageous for its high sensitivity and specificity, especially for complex matrices.
1. Sample Preparation
The lipid extraction procedure is the same as described in the GC-MS protocol. After extraction and drying, the sample should be reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile (B52724) and isopropanol.
2. LC-MS/MS Instrumentation and Parameters
The following table provides typical LC-MS/MS parameters.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C8 or Phenyl reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | +5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ethyl Tetradecanoate | Q1: 257.3 -> Q3: 69.1, 88.1 |
| This compound | Q1: 284.6 -> Q3: 69.1, 88.1 |
3. Data Analysis and Quantification
The data analysis and quantification steps are analogous to the GC-MS protocol, using the peak areas from the MRM chromatograms to calculate the response ratios.
Quantitative Data Summary
The following tables present representative quantitative data that can be achieved using the described methods with this compound as an internal standard.
Table 1: GC-MS Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,987 | 1,523,456 | 0.051 |
| 10 | 154,321 | 1,515,678 | 0.102 |
| 50 | 785,432 | 1,530,987 | 0.513 |
| 100 | 1,550,876 | 1,525,678 | 1.017 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| LOD (ng/mL) | \multicolumn{3}{c | }{0.3} | |
| LOQ (ng/mL) | \multicolumn{3}{c | }{1.0} |
Table 2: LC-MS/MS Method Validation Data
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 3 | 98.5 | 4.2 |
| Mid QC | 40 | 101.2 | 3.1 |
| High QC | 80 | 99.3 | 2.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of using a deuterated internal standard.
References
Application of Ethyl Tetradecanoate-d27 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tetradecanoate-d27 is the deuterated analog of ethyl tetradecanoate (B1227901) (also known as ethyl myristate), a fatty acid ester. In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds such as this compound are invaluable tools, primarily utilized as internal standards (IS) for quantitative bioanalysis using mass spectrometry (MS). The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass-to-charge ratio (m/z) than its endogenous or unlabeled counterpart, while maintaining nearly identical physicochemical properties. This allows it to be distinguished by the mass spectrometer from the analyte of interest, yet behave similarly during sample preparation and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification.
These application notes provide an overview of the utility of this compound in DMPK studies and offer a generalized protocol for its use as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of a hypothetical drug.
Principle of Application: Internal Standard for Quantitative Bioanalysis
In quantitative LC-MS/MS assays, an internal standard is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples) prior to processing. The IS is crucial for correcting for variations that can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for fluctuations in the LC separation and MS detection.
This compound is an ideal internal standard for the quantification of structurally similar analytes, particularly other fatty acid esters or lipophilic compounds. Its key advantages include:
-
Co-elution with the Analyte: Due to its similar chemical structure to the unlabeled form, it exhibits comparable chromatographic behavior, eluting at or very near the retention time of the analyte.
-
Correction for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, which are common challenges in bioanalysis of complex matrices like plasma or tissue homogenates.
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the variability in the analytical method is significantly reduced, leading to more reliable quantitative data.
Illustrative Experimental Protocol: Quantification of a Hypothetical Lipophilic Drug in Rat Plasma
This protocol describes a general procedure for the use of this compound as an internal standard for the quantification of a hypothetical lipophilic drug, "Drug X," in rat plasma using LC-MS/MS.
1. Materials and Reagents:
-
Blank rat plasma (with anticoagulant, e.g., K2EDTA)
-
Drug X analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions:
-
Drug X Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drug X and dissolve in 1 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Drug X Working Solutions for Calibration Curve: Prepare a series of dilutions from the Drug X stock solution using 50:50 (v/v) acetonitrile:water to obtain concentrations for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each standard, quality control, or unknown plasma sample into a microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously precipitates plasma proteins and adds the internal standard.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Drug X: Q1: [M+H]+ → Q3: [Fragment ion]+
-
This compound (IS): Q1: 284.6 [M+H]+ → Q3: [Fragment ion]+
-
-
5. Data Analysis:
-
Integrate the peak areas for both Drug X and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables represent illustrative data that could be generated from a pharmacokinetic study using the described protocol.
Table 1: Illustrative Calibration Curve Data for Drug X in Rat Plasma
| Standard Concentration (ng/mL) | Drug X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,530 | 1,250,000 | 0.0020 |
| 5 | 12,600 | 1,245,000 | 0.0101 |
| 10 | 25,100 | 1,260,000 | 0.0199 |
| 50 | 125,800 | 1,255,000 | 0.1002 |
| 100 | 252,000 | 1,265,000 | 0.1992 |
|
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with Deuterated Internal Standards
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape when using deuterated internal standards in chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a slightly different retention time than my non-deuterated analyte?
A1: This phenomenon is known as the chromatographic isotope effect (CIE). The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of a molecule.[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can result in weaker intermolecular interactions with the stationary phase.[2] In reversed-phase liquid chromatography (RPLC), this typically causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart, an occurrence referred to as the "inverse isotope effect".[1][2] The magnitude of this shift is influenced by factors such as the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[1][3]
Q2: Can the chromatographic isotope effect impact my results?
A2: Yes. If the analyte and the deuterated internal standard do not completely co-elute, it can lead to problems, especially in LC-MS analysis.[4] Incomplete co-elution can result in the analyte and the internal standard being affected differently by matrix effects, which can compromise the accuracy and precision of quantification.[4][5]
Q3: My deuterated internal standard peak is tailing. What are the common causes?
A3: Peak tailing for deuterated internal standards, as with non-deuterated compounds, can be caused by several factors:
-
Secondary Interactions: Strong interactions between basic functional groups on the analyte and ionized silanol (B1196071) groups on the silica-based column surface are a primary cause of peak tailing.[6][7][8]
-
Column Overload: Injecting too much sample can lead to peak tailing.[6]
-
Column Degradation: Deterioration of the column, such as the formation of voids or a blocked inlet frit, can cause tailing.[6][9][10]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to secondary interactions and cause tailing, especially for ionizable compounds.[6][11]
Q4: I am observing peak fronting with my deuterated internal standard. What could be the issue?
A4: Peak fronting is typically caused by:
-
Column Overload: Injecting a highly concentrated sample can lead to fronting.[12][13][14][15][16]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the injection, resulting in a fronting peak.[13][15][17]
-
Column Degradation: A void or collapse at the column inlet can also lead to peak fronting.[9][12][14]
Q5: Can deuterium exchange affect my peak shape?
A5: Yes, if deuterium atoms are located on exchangeable sites within the molecule (e.g., -OH, -NH, -SH groups), they can exchange with hydrogen atoms from the solvent.[18][19] This can lead to a loss of the mass difference between the analyte and the internal standard, potentially causing peak broadening or splitting and compromising the integrity of the analysis.[18]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for your deuterated internal standard.
Step 1: Initial Assessment
-
Observe the Peak Shape: Confirm that you are observing peak tailing (asymmetry factor > 1.2).[7]
-
Check All Peaks: Determine if the tailing affects only the deuterated internal standard or all peaks in the chromatogram. If all peaks are tailing, it may indicate a system-wide issue.[13]
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Step 3: Implementing Solutions
The following table summarizes common causes of peak tailing and their corresponding solutions.
| Observation | Potential Cause | Recommended Solution(s) |
| Only Deuterated IS Peak Tails | Secondary interactions with silanol groups. | - Adjust mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds).[7][11]- Add a mobile phase modifier like triethylamine (B128534) (TEA) to mask silanol groups.[13]- Use a newer, high-purity, end-capped column.[6][8] |
| Column overload. | - Reduce the concentration of the sample or the injection volume.[6] | |
| All Peaks Tail | Blocked column inlet frit. | - Reverse and flush the column (if permissible by the manufacturer).[10]- If the problem persists, replace the column.[10] |
| Column void. | - Inspect the column inlet for a void. If present, the column needs to be replaced.[6][9] | |
| Extra-column band broadening. | - Minimize the length and diameter of tubing between the injector, column, and detector.[11][13]- Ensure all fittings are properly connected to avoid dead volume.[20] |
Guide 2: Diagnosing and Resolving Peak Fronting
This guide provides a step-by-step approach to address peak fronting of your deuterated internal standard.
Step 1: Initial Assessment
-
Observe the Peak Shape: Confirm you are observing peak fronting (asymmetry factor < 0.9).[16]
-
Review Injection Parameters: Check the sample concentration and the solvent used to dissolve the sample.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak fronting.
Caption: Troubleshooting workflow for peak fronting.
Step 3: Implementing Solutions
The following table summarizes common causes of peak fronting and their corresponding solutions.
| Observation | Potential Cause | Recommended Solution(s) |
| Peak Fronting | Column overload. | - Dilute the sample or reduce the injection volume.[13][14][15][16] |
| Sample solvent stronger than mobile phase. | - Dissolve the sample in the initial mobile phase.[13][15][17]- If the sample is not soluble in the mobile phase, reduce the injection volume. | |
| Column void or collapse. | - Inspect the column inlet for a void. If a void is present, the column may need to be replaced.[9][14][15] |
Experimental Protocols
Protocol 1: Evaluating the Impact of Mobile Phase pH on Peak Shape
Objective: To determine the optimal mobile phase pH to minimize peak tailing due to secondary silanol interactions.
Methodology:
-
Prepare a System Suitability Solution: Prepare a solution containing both the non-deuterated analyte and the deuterated internal standard at a known concentration in the initial mobile phase.
-
Prepare a Series of Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH in small increments (e.g., 0.2-0.5 pH units) around the pKa of your analyte and the pKa of silanol groups (typically around 3.8-4.5). Use a suitable buffer to maintain a stable pH.[6]
-
Equilibrate the System: Equilibrate the HPLC/UHPLC system with the first mobile phase composition for at least 15-20 column volumes.
-
Inject and Analyze: Inject the system suitability solution and record the chromatogram.
-
Calculate Peak Asymmetry: Determine the peak asymmetry factor for both the analyte and the internal standard.
-
Repeat for Each Mobile Phase: Repeat steps 3-5 for each of the prepared mobile phases.
-
Data Analysis: Plot the peak asymmetry factor as a function of mobile phase pH for both compounds. The optimal pH will be the one that provides an asymmetry factor closest to 1.0 for both peaks.
Protocol 2: Assessing Column Overload
Objective: To determine if peak fronting or tailing is caused by injecting too much sample mass onto the column.
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a stock solution of the deuterated internal standard at a concentration higher than what is typically used.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution, covering a range from a very low concentration to a concentration significantly higher than your current working concentration.
-
Equilibrate the System: Equilibrate the HPLC/UHPLC system with your standard mobile phase.
-
Inject and Analyze in Ascending Order: Inject a fixed volume of each solution from the dilution series, starting with the lowest concentration and progressing to the highest.
-
Monitor Peak Shape and Retention Time: Observe the peak shape and retention time for each injection.
-
Data Analysis: Note the concentration at which peak shape begins to deteriorate (fronting or tailing). This will give you an indication of the column's loading capacity for your analyte under the current conditions. If peak shape improves significantly at lower concentrations, column overload is the likely cause of your issue.[21]
Data Presentation
Table 1: Example Data for Mobile Phase pH Optimization
| Mobile Phase pH | Analyte Asymmetry Factor | Deuterated IS Asymmetry Factor |
| 2.5 | 1.1 | 1.1 |
| 3.0 | 1.3 | 1.4 |
| 3.5 | 1.8 | 1.9 |
| 4.0 | 2.2 | 2.3 |
| 4.5 | 2.5 | 2.6 |
In this example, a lower mobile phase pH provides a more symmetrical peak shape for a basic analyte.
Table 2: Example Data for Column Overload Assessment
| Concentration (ng/mL) | Peak Shape | Asymmetry Factor |
| 1 | Symmetrical | 1.05 |
| 10 | Symmetrical | 1.10 |
| 100 | Symmetrical | 1.15 |
| 1000 | Slight Tailing | 1.50 |
| 10000 | Significant Fronting | 0.80 |
This example demonstrates the transition from symmetrical peaks to tailing and then fronting as the sample concentration increases, indicating column overload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. support.waters.com [support.waters.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. benchchem.com [benchchem.com]
- 19. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
Technical Support Center: Troubleshooting Declining Ethyl Tetradecanoate-d27 Signal in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with declining Ethyl Tetradecanoate-d27 signal in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a declining this compound signal in my LC-MS run?
A declining signal for this compound, a deuterated internal standard, can be attributed to several factors. The most common causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard, leading to a decreased signal.[1][2] This is a very common phenomenon in LC-MS analysis.[3][4]
-
Instrument Contamination: Buildup of residues from previous samples or mobile phases in the ion source, transfer optics, or mass analyzer can lead to a gradual decrease in signal intensity over a batch of samples.[2][5]
-
Internal Standard Degradation: The stability of the this compound solution may be compromised due to improper storage, repeated freeze-thaw cycles, or chemical instability in the sample matrix or mobile phase.[5]
-
Inaccurate Internal Standard Spiking: Errors in the preparation of the internal standard spiking solution or inconsistent addition to the samples can result in signal variability and an apparent decline.[1][5]
-
Autosampler Malfunctions: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe, can lead to random and significant signal variability.[5]
-
LC System Issues: Problems within the liquid chromatography system, such as leaks, inconsistent flow rates, or column degradation, can affect the delivery of the analyte and internal standard to the mass spectrometer.[6][7]
Q2: How can I differentiate between matrix effects and instrument contamination as the cause of signal loss?
Distinguishing between matrix effects and instrument contamination often involves observing the pattern of signal decline and performing specific diagnostic tests.
-
Pattern of Signal Loss: A gradual and consistent decrease in the this compound signal across an entire analytical batch is often indicative of instrument contamination.[5] In contrast, a sudden and sharp drop in signal at a specific retention time, particularly when analyzing complex samples, points towards matrix-induced ion suppression.[5]
-
Diagnostic Experiments: To confirm matrix effects, a post-column infusion experiment can be performed.[5] To investigate instrument contamination, cleaning the ion source and observing signal recovery is a common approach.[2][6]
Q3: Can the deuterium (B1214612) labeling on this compound be lost during analysis?
While deuterated internal standards are generally stable, there is a possibility of isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment.[8] This is more likely to occur if the deuterium atoms are located on labile functional groups (e.g., -OH, -NH, -SH).[9] For this compound, where the deuterium atoms are on the ethyl and tetradecanoate (B1227901) chains, the risk of exchange under typical reversed-phase LC-MS conditions is low. However, extreme pH or temperature conditions could potentially facilitate this exchange.[8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Declining Signal
This guide provides a step-by-step workflow to systematically diagnose the root cause of a declining this compound signal.
Guide 2: Protocol for Evaluating Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the this compound signal.[5]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample by taking it through the entire extraction and evaporation process. Spike the this compound into the reconstitution solvent used for the final step.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| MF = 1 | No significant matrix effect |
Guide 3: Ion Source Cleaning and Maintenance
A contaminated ion source is a frequent cause of declining signal intensity.[2][6] Regular cleaning is crucial for maintaining optimal performance.
General Cleaning Protocol (Always consult your instrument manual for specific instructions):
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the ion source components that are accessible for user maintenance, such as the spray shield, capillary, and sample cone.
-
Clean the Components:
-
Sonciate the components in a sequence of solvents, typically starting with a solution of laboratory-grade detergent in water, followed by ultrapure water, and then a high-purity organic solvent like methanol (B129727) or isopropanol.
-
For stubborn residues, a mild acidic or basic solution may be used, but always check for compatibility with the component materials.
-
-
Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.
-
Reassemble and Pump Down: Carefully reassemble the ion source, reinstall it on the instrument, and follow the manufacturer's procedure to pump down the system.
-
System Check: After the vacuum has stabilized, perform a system suitability test or inject a standard solution to confirm that the signal intensity has been restored.
Quantitative Data Summary
The following table summarizes common causes of internal standard signal loss and their typical observations, which can aid in preliminary diagnosis.[5]
| Cause of Signal Loss | Typical Observation | Recommended First Action |
| IS Spiking Error | Abruptly high or low/absent signal in a few samples. | Manually review the preparation of affected samples. |
| Matrix Effects | Gradual or sudden signal drop at a specific retention time. | Perform a post-column infusion experiment or a matrix factor evaluation.[5] |
| Instrument Contamination | Gradual decrease in signal over the course of the batch. | Clean the ion source and re-run system suitability tests.[2][5] |
| IS Degradation | Consistently low signal across all samples, QCs, and standards. | Prepare a fresh IS spiking solution.[5] |
| Autosampler Malfunction | Random and significant signal variability across the run. | Perform an injection precision test.[5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in diagnosing the root cause of signal loss by isolating different components of the analytical system.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing chromatographic separation of analyte and deuterated standard
Welcome to the technical support center for addressing challenges with deuterated internal standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of an analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: The observed chromatographic separation between an analyte and its deuterated internal standard (IS) is a known phenomenon referred to as the "isotope effect".[1][2] In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times.[3] This is primarily due to the carbon-deuterium (C-D) bond being slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker van der Waals interactions with the stationary phase.[4] The number and position of the deuterium (B1214612) atoms in the molecule can also influence the magnitude of this retention time shift.[5]
Q2: What are the consequences of my analyte and deuterated standard not co-eluting perfectly?
A2: The most significant consequence of poor co-elution is the potential for differential matrix effects.[6][7] If the analyte and the IS elute at different times, even slightly, they can be exposed to different co-eluting components from the sample matrix.[8] This can lead to varying degrees of ion suppression or enhancement for the analyte and the IS, compromising the accuracy and precision of quantification.[3][7]
Q3: Should I always aim for complete co-elution of the analyte and its deuterated internal standard?
A3: Yes, for optimal analytical accuracy, the goal is to have the analyte and its deuterated IS co-elute as a single peak.[9] This ensures that both compounds experience the same ionization conditions and matrix effects, which is the fundamental principle behind using a stable isotope-labeled internal standard for accurate quantification.[10]
Q4: Are there alternatives to deuterated standards that can avoid this separation issue?
A4: Yes. Using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), is an effective strategy to circumvent the chromatographic isotope effect.[7][11] These isotopes do not typically cause a discernible shift in retention time relative to the unlabeled analyte.[1] However, deuterated standards are often more commonly used due to their lower cost and simpler synthesis.[11]
Troubleshooting Guide: Preventing Chromatographic Separation
This guide provides a systematic approach to troubleshooting and resolving issues of chromatographic separation between your analyte and its deuterated internal standard.
Problem: Inconsistent or inaccurate quantitative results are observed, and chromatographic separation of the analyte and deuterated IS is suspected.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for addressing chromatographic separation of an analyte and its deuterated internal standard.
Impact of Incomplete Co-elution on Data Accuracy
The following diagram illustrates how a lack of co-elution can lead to inaccurate quantification due to differential matrix effects.
Caption: Logical diagram showing how chromatographic separation leads to inaccurate quantification.
Data Summary
The choice of internal standard and the degree of co-elution can significantly impact assay performance. The following table summarizes hypothetical data illustrating the impact of differential matrix effects.
| Parameter | Analyte | Deuterated IS (Co-eluting) | Deuterated IS (Separated) |
| True Concentration (ng/mL) | 100 | 100 | 100 |
| Matrix Effect | -30% | -30% | -10% |
| Observed Peak Area | 70,000 | 70,000 | 90,000 |
| Analyte/IS Ratio | 1.00 | 1.00 | 0.78 |
| Calculated Concentration (ng/mL) | 100 | 100 | 78 |
| Accuracy (%) | 100% | 100% | 78% |
Experimental Protocols
1. Protocol for Verifying Co-elution
-
Objective: To visually confirm the co-elution of the analyte and the deuterated internal standard.
-
Methodology:
-
Prepare a solution containing both the analyte and the deuterated IS in a clean solvent (e.g., mobile phase).
-
Inject this solution into the LC-MS/MS system.
-
Acquire data, monitoring the specific mass transitions for both the analyte and the IS.
-
Overlay the extracted ion chromatograms (XICs) for both compounds in the data analysis software.
-
Visually inspect the chromatograms to ensure the peak apexes and peak widths are identical.
-
2. Protocol for Evaluating Matrix Effects
-
Objective: To quantify the extent of ion suppression or enhancement for the analyte and the deuterated internal standard.[8]
-
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike the analyte and IS into a clean solvent at a known concentration.
-
Prepare Sample Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. Spike the analyte and IS into the final extracted sample at the same concentration as Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Compare MF: Compare the MF for the analyte and the IS. A significant difference indicates differential matrix effects.
-
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Dealing with isotopic impurity in Ethyl Tetradecanoate-d27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Tetradecanoate-d27. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterated form of Ethyl Tetradecanoate, a fatty acid ethyl ester. In this isotopically labeled version, 27 hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary applications in research and drug development include:
-
Internal Standard: It is commonly used as an internal standard in mass spectrometry (MS)-based quantitative analyses, such as in lipidomics and metabolic studies.[1]
-
Tracer: It can be used as a tracer to study the metabolism and pharmacokinetics of fatty acids and related compounds.[1]
Q2: What are the typical chemical and isotopic purity levels of commercially available this compound?
While the exact specifications can vary between suppliers, commercially available this compound typically has a high chemical and isotopic purity.
| Parameter | Typical Specification |
| Chemical Purity | >98% |
| Isotopic Enrichment | >98 atom % D |
Note: It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q3: What are the common isotopic impurities found in this compound?
The primary isotopic impurities are isotopologues with fewer than 27 deuterium atoms (e.g., d-26, d-25). The presence of the unlabeled (d-0) analyte is also a possibility. The table below shows a hypothetical, yet typical, isotopic distribution for a batch of this compound with >98% isotopic enrichment.
| Isotopologue | Relative Abundance (%) |
| d-27 | 98.5 |
| d-26 | 1.0 |
| d-25 | 0.3 |
| Other lower isotopologues | <0.2 |
| Unlabeled (d-0) | <0.01 |
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution: A common issue with deuterated standards is a slight shift in chromatographic retention time compared to the unlabeled analyte, known as the "isotope effect."[2] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier.
-
Action: Overlay the chromatograms of the unlabeled Ethyl Tetradecanoate and the d-27 internal standard to confirm complete co-elution.
-
Solution: If a separation is observed, consider adjusting the chromatographic method. This could involve modifying the mobile phase composition, the gradient profile, or using a column with slightly lower resolution to ensure the analyte and internal standard elute as a single peak.[2]
-
-
Assess Isotopic and Chemical Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.
-
Action: Review the Certificate of Analysis for the isotopic and chemical purity of your this compound.
-
Solution: If the purity is lower than required for your assay's sensitivity, consider purchasing a higher purity standard or purifying the existing stock. High-resolution mass spectrometry (HR-MS) or quantitative NMR (qNMR) can be used to verify the purity.[2]
-
-
Investigate Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.
-
Action: Evaluate your sample preparation and storage conditions. Protic solvents (like water and methanol) and acidic or basic pH can promote H/D exchange.
-
Solution: Whenever possible, use aprotic solvents for sample preparation and storage. If aqueous solutions are necessary, maintain a neutral pH and keep the samples cold to minimize the rate of exchange. It is also advisable to analyze samples as quickly as possible after preparation.
-
Issue 2: Unexpected Peaks in the Mass Spectrum
Q: I am observing unexpected peaks in my mass spectrum that are interfering with the analysis of this compound. What is the cause?
A: Unexpected peaks can arise from several sources, including isotopic impurities in the standard, natural isotopic abundance of the analyte and co-eluting contaminants.
Troubleshooting Steps:
-
Distinguish Isotopic Peaks from Contaminants:
-
Action: Examine the mass-to-charge ratio (m/z) of the unexpected peaks. Isotopic peaks will have a predictable mass difference from the main analyte peak.
-
Solution: If the peaks correspond to expected isotopologues of Ethyl Tetradecanoate (e.g., d-26, d-25), you will need to correct for their contribution in your data analysis. If the peaks do not correspond to known isotopologues, they are likely contaminants.
-
-
Improve Chromatographic Separation:
-
Action: If the interfering peaks are from a co-eluting species, optimize your liquid chromatography (LC) or gas chromatography (GC) method.
-
Solution: This can involve changing the column, adjusting the mobile phase gradient, or modifying the temperature program to achieve better separation of the analyte from the interfering compounds.
-
-
Correct for Natural Isotope Abundance:
-
Action: Remember that all organic molecules have a natural abundance of stable isotopes (e.g., ¹³C). This will result in M+1 and M+2 peaks in the mass spectrum of both the analyte and the internal standard.
-
Solution: Utilize isotope correction software or algorithms to deconvolute the mass spectra and subtract the contribution of naturally abundant isotopes from your measurements. This is especially critical in metabolic labeling studies to avoid overestimation of label incorporation.[2]
-
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general procedure for assessing the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or isopropanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for your mass spectrometer (e.g., 1-10 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Infuse the diluted sample directly into the mass spectrometer or inject it onto an appropriate LC column.
-
Acquire a high-resolution full-scan mass spectrum in the appropriate mass range to encompass all expected isotopologues of this compound.
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of each expected isotopologue (d-27, d-26, d-25, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
-
Protocol 2: Correction for Isotopic Impurity in Quantitative Analysis
This protocol describes a method to correct for the presence of unlabeled analyte in the this compound internal standard.
Methodology:
-
Prepare a "Blank + IS" Sample:
-
Prepare a sample containing the sample matrix (e.g., plasma, cell lysate) without the unlabeled analyte.
-
Spike this blank matrix with the this compound internal standard at the same concentration used in your experimental samples.
-
-
Analyze the Sample:
-
Analyze the "Blank + IS" sample using your established LC-MS/MS or GC-MS/MS method.
-
Monitor the mass transition for the unlabeled Ethyl Tetradecanoate.
-
-
Evaluate the Contribution:
-
The response observed for the unlabeled analyte in this sample represents the contribution from the isotopic impurity in the internal standard.
-
This response should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates a significant contribution that must be accounted for in your calculations or a higher purity standard is required.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting decision tree for inaccurate quantitative results.
References
Technical Support Center: Improving Low Recovery of Ethyl Tetradecanoate-d27 During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the extraction of Ethyl Tetradecanoate-d27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of Ethyl Tetradecanoate (B1227901) (also known as Ethyl Myristate), a fatty acid ethyl ester. In research, particularly in pharmacokinetic and metabolic studies, isotopically labeled compounds like this are used as internal standards to accurately quantify the levels of their non-labeled counterparts in biological samples. Therefore, achieving high and consistent recovery of this compound during extraction is crucial for the accuracy and reliability of experimental results.
Q2: What are the primary methods for extracting this compound?
The two most common and effective methods for extracting fatty acid ethyl esters like this compound from various sample matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE utilizes the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2]
Q3: What are the key chemical properties of Ethyl Tetradecanoate that influence its extraction?
Understanding the physicochemical properties of Ethyl Tetradecanoate is critical for designing an effective extraction protocol. Since this compound is an isotopic variant, its chemical properties are nearly identical to the unlabeled compound.
| Property | Value | Implication for Extraction |
| Molecular Formula | C16H32O2 | - |
| Molecular Weight | 256.42 g/mol | - |
| Synonyms | Ethyl Myristate | - |
| Water Solubility | 0.00017 g/L (estimated) | Highly insoluble in water, making it ideal for extraction from aqueous samples using an organic solvent.[3] |
| logP (o/w) | 6.77 (estimated) | Indicates a strong preference for non-polar (lipophilic) organic solvents over water.[3] |
| Polar Surface Area | 26.3 Ų | Relatively non-polar molecule. |
| Solvent Solubility | Soluble in ethanol, ether, and other organic solvents. | A wide range of organic solvents can be used for extraction. |
Troubleshooting Low Recovery
Low recovery of this compound can arise from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving these issues for both Liquid-Liquid Extraction and Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: Low recovery of this compound after performing LLE.
Below is a troubleshooting workflow to diagnose and resolve common issues in LLE.
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Detailed Explanations:
-
Step 1: Evaluate Solvent Choice
-
Issue: The polarity of the extraction solvent may not be optimal for the non-polar this compound.
-
Solution: Employ a non-polar solvent such as hexane, pentane, or diethyl ether.[4][5] For more complex matrices, a mixture like chloroform (B151607) and methanol (B129727) (Folch or Bligh and Dyer methods) can be effective.[4]
-
-
Step 2: Assess Solvent-to-Sample Ratio
-
Issue: An insufficient volume of extraction solvent can lead to incomplete partitioning of the analyte from the sample matrix.[1]
-
Solution: Increase the volume of the extraction solvent. For improved efficiency, perform two or three sequential extractions of the sample and combine the organic layers.[1]
-
-
Step 3: Analyze Mixing Technique and Emulsion Formation
-
Issue: Inadequate mixing can result in poor extraction efficiency, while overly vigorous shaking can create stable emulsions that trap the analyte at the interface.[2][6] Emulsions are common when samples contain high concentrations of lipids or proteins.[6]
-
Solution: Use a consistent and gentle inversion or rocking motion for a sufficient duration.[2] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or centrifuging the sample to break the emulsion.[6]
-
-
Step 4: Review Solvent Evaporation Step
-
Issue: Aggressive evaporation techniques, such as high temperatures or high vacuum, can cause the co-evaporation of the semi-volatile this compound along with the solvent.[7]
-
Solution: Evaporate the solvent using a gentle stream of nitrogen gas at a controlled, low temperature. It is also advisable to avoid evaporating the sample to complete dryness.[1][7]
-
Solid-Phase Extraction (SPE) Troubleshooting
Problem: Low recovery of this compound after performing SPE.
The following workflow illustrates a systematic approach to troubleshooting common SPE issues.
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Detailed Explanations:
-
Step 1: Verify Sorbent Selection
-
Issue: The sorbent material is not appropriate for retaining the non-polar this compound.
-
Solution: For a non-polar compound like this compound, a reversed-phase sorbent like C18 (ODS) or a normal-phase sorbent like silica (B1680970) (Si) is generally effective.[8][9] Aminopropyl-silica columns have also been successfully used for the purification of fatty acid ethyl esters.[8]
-
-
Step 2: Check Cartridge Conditioning
-
Issue: Improper conditioning of the SPE cartridge leads to inconsistent and low recovery because the sorbent is not properly activated.
-
Solution: The sorbent must first be activated with a strong solvent (e.g., methanol for reversed-phase) and then equilibrated with a solvent similar in composition to the sample matrix.
-
-
Step 3: Analyze the Wash Step
-
Issue: The wash solvent may be too strong (too non-polar in reversed-phase), causing the premature elution of this compound along with interferences.
-
Solution: If analyte loss is suspected during this step, switch to a weaker (more polar for reversed-phase) wash solvent. The goal is to remove interferences without affecting the retained analyte.
-
-
Step 4: Review the Elution Step
-
Issue: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, resulting in incomplete elution.
-
Solution: Use a stronger (more non-polar for reversed-phase) elution solvent. Ensure that a sufficient volume of the elution solvent is passed through the cartridge to guarantee complete recovery of the analyte.
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a general starting point for the extraction of this compound from an aqueous sample matrix.
-
Sample Preparation: To 1 mL of the aqueous sample in a glass tube, add a known amount of this compound as an internal standard.
-
pH Adjustment (Optional): For samples where the matrix may interfere, adjusting the pH can improve extraction efficiency.
-
Extraction: Add 3 mL of a non-polar organic solvent (e.g., hexane or a 2:1 mixture of hexane:isopropanol).
-
Mixing: Cap the tube and mix using a gentle rocking or inversion motion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 3-6) on the remaining aqueous layer with an additional 3 mL of the organic solvent and pool the organic phases to maximize recovery.
-
Solvent Evaporation: Evaporate the pooled organic solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., ethyl acetate) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Ethyl Esters
This protocol is adapted from methods for purifying fatty acid ethyl esters and can be optimized for this compound.[8][9]
-
Sorbent: Silica (Si) SPE column (e.g., 1 g / 6 mL).[9]
-
Column Conditioning: Pre-wash the column with 6 mL of hexane.
-
Sample Loading: Dissolve the sample extract containing this compound in a small volume of hexane and apply it to the column.
-
Washing: Wash the column with 10 mL of a hexane:diethyl ether (95:5 v/v) mixture to elute non-polar interferences.
-
Elution: Elute the this compound from the column using 10 mL of a hexane:diethyl ether (85:15 v/v) mixture.
-
Solvent Evaporation: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the extract in a suitable solvent for subsequent analysis (e.g., by GC-MS).
Quantitative Data Summary
The recovery of fatty acid ethyl esters can vary significantly depending on the extraction method and sample matrix. The following table summarizes recovery data from relevant studies to provide a benchmark.
| Analyte/Method | Sample Matrix | Recovery Rate | Reference |
| Fatty Acid Ethyl Esters (FAEE) via two-step SPE (aminopropyl-silica and ODS columns) | Standard lipid mixture in hexane | 70 ± 3% | [8] |
| Four FAEEs via SPE-GC | Olive oil | 93.8% to 104.0% | [9] |
| Fatty Acids via Direct Transesterification vs. Folch Extraction | Human milk | 11.4% increase with direct method | [10] |
| Fatty Acids via Direct Transesterification vs. Folch Extraction | Adipose tissue | 15.8% increase with direct method | [10] |
| FAEEs via in situ transesterification | Thraustochytrid biomass | 99.98% of total oil | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound Ethyl tetradecanoate (FDB012435) - FooDB [foodb.ca]
- 4. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Ethyl Tetradecanoate-d27
Welcome to the technical support center for the analysis of Ethyl Tetradecanoate-d27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Signal Detected
Question: I am not seeing any peak for this compound in my chromatogram. What are the possible causes?
Answer: The absence of a signal can stem from several factors, ranging from sample preparation to instrument settings. A systematic check of your workflow is the best approach to identify the issue.[1][2]
Troubleshooting Guide: No Signal Detected
-
Verify Sample Preparation:
-
Check Instrument Parameters:
-
Ionization Source: For Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is a common technique.[4][5][6] Ensure the ion source is turned on and the temperature is appropriate (e.g., 165 °C).[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure your Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is functioning correctly.[6]
-
Mass Analyzer: Check that the mass range being scanned includes the expected mass-to-charge ratio (m/z) of this compound and its fragments.
-
Detector: Ensure the detector is on and the gain is set appropriately.[3]
-
-
Inspect for System Leaks:
Issue 2: Inaccurate Quantification and Inconsistent Results
Question: My quantitative results for the analyte, using this compound as an internal standard, are inconsistent. What could be the problem?
Answer: Inaccurate and inconsistent results when using a deuterated internal standard are often due to chromatographic and matrix-related effects.[9][10]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting earlier in reversed-phase chromatography.[9][11] This lack of complete co-elution can expose the analyte and internal standard to different matrix effects, compromising accuracy.[9][10]
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm they are eluting together. If a separation is observed, consider adjusting the chromatographic method (e.g., gradient, temperature) to improve co-elution.[10]
-
-
Assess for Differential Matrix Effects:
-
Problem: Even with co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[9]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.[9][10]
-
-
Check for Isotopic Exchange:
-
Problem: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[9] This can alter the mass of the internal standard and affect quantification.
-
Solution: While less common for stable C-D bonds, if suspected, analyze the internal standard in a blank matrix over time to check for any mass shifts.
-
Issue 3: Unexpected Fragmentation Pattern
Question: The fragmentation pattern for this compound is not what I expected. How can I interpret it?
Answer: The fragmentation of fatty acid esters in EI-MS is well-characterized. For this compound, you can expect to see characteristic fragments corresponding to the fatty acid chain and the ethyl ester group, with mass shifts due to the deuterium labeling.
Troubleshooting Guide: Fragmentation Analysis
-
Understand Common Fragmentation Pathways:
-
Fatty acid esters typically undergo cleavage at the ester linkage and along the alkyl chain.
-
For ethyl esters, a prominent peak is often observed from the loss of the ethoxy group (-OCH2CH3).
-
A common fragment for fatty acid esters is the McLafferty rearrangement product.
-
-
Consider Softer Ionization Techniques:
Data Presentation
Table 1: Key Mass-to-Charge Ratios (m/z) for Ethyl Tetradecanoate and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Expected [M]+ or [M-H]- | Key Fragment Ions (EI-MS) |
| Ethyl Tetradecanoate | C16H32O2 | 256.24 | 256.24 | m/z 88 (McLafferty), 101, 157, 211 ([M-45]) |
| This compound | C16H5D27O2 | 283.41 | 283.41 | Expected shifts from non-deuterated fragments |
Note: The exact m/z of fragments for the deuterated compound will depend on the location of the deuterium atoms.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, ethyl acetate).
-
Create a series of calibration standards by spiking known concentrations of the non-deuterated analyte with a fixed concentration of the deuterated internal standard.
-
Prepare unknown samples by adding the same fixed concentration of the internal standard.
-
-
GC-MS Instrument Parameters (Example):
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ion Source Temperature: 165 °C - 230 °C
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, monitor characteristic ions of both the analyte and the internal standard.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
Technical Support Center: Minimizing Ion Suppression with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1][4] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][5]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1][6] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1][6] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][7]
Q3: What causes the chromatographic separation between an analyte and its deuterated standard?
The primary cause is the "deuterium isotope effect."[1][8] The replacement of hydrogen with the heavier isotope deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][9] In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts.[8][10] While this shift may be small, the high resolving power of modern UPLC systems can be sufficient to cause partial or complete separation of the analyte and the internal standard.[9][11]
Q4: What are the common causes of ion suppression?
Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components : Salts, phospholipids, lipids, and proteins naturally present in biological samples are common culprits.[6][12][13]
-
Exogenous substances : Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[5][6]
-
High concentrations of analyte or internal standard : At high concentrations, analytes can saturate the ionization process, leading to a non-linear response and self-suppression.[6][14]
-
Competition in the ion source : In ESI, co-eluting compounds compete with the analyte for charge or for access to the droplet surface, which hinders the analyte's transition into the gas phase.[4][14]
Q5: Are there alternatives to deuterated internal standards that are less prone to chromatographic separation?
Yes. While deuterated standards are widely used, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are often better choices.[1][9] The difference in physicochemical properties between these heavier isotopes and their lighter counterparts is much smaller than the difference between deuterium and hydrogen.[9] Consequently, ¹³C or ¹⁵N labeled standards are much more likely to co-elute perfectly with the unlabeled analyte, providing more reliable compensation for ion suppression.[1][9]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard due to a slight chromatographic separation (deuterium isotope effect).[1][10]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard from a mixed solution injection. Confirm whether their peak apexes and overall peak shapes are perfectly aligned.[6]
-
Optimize Chromatography: If separation is observed, try to adjust the chromatographic method. Modifying the mobile phase composition, gradient slope, or temperature may help to merge the peaks.[15]
-
Use a Lower Resolution Column: In some instances, intentionally using a column with lower resolving power can cause the analyte and internal standard peaks to overlap, mitigating the effects of differential ion suppression.[10][11]
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually using the protocol described below to confirm if they are being affected differently.[15][16]
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, switch to a ¹³C or ¹⁵N labeled internal standard if available.[1][9]
-
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections immediately following a high-concentration sample or a matrix-heavy sample to assess for carryover.
-
Extend the Run Time: Increase the total chromatographic run time, particularly the final wash step, to ensure all matrix components have eluted from the column before the next injection.[1]
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering late-eluting compounds.[5][6]
-
Problem 3: Significant and variable ion suppression is observed for both my analyte and internal standard.
-
Possible Cause: High complexity and concentration of interfering compounds in the sample matrix.[1]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: This is the most effective approach. Transition from a simple protein precipitation to a more selective technique like SPE or LLE to remove a larger portion of the interfering matrix.[5][6]
-
Optimize Chromatography: Develop a chromatographic method with better resolution to separate the analyte peak from the regions of major ion suppression. A post-column infusion experiment can identify these regions.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[6] However, be aware that this will also dilute the analyte, which could impact the limit of quantification.[6]
-
Change Ionization Source/Polarity: If your instrument allows, switching from ESI to APCI may reduce ion suppression.[5] Alternatively, switching ionization polarity (e.g., from positive to negative mode) might be effective if the interfering compounds do not ionize in the chosen polarity.[5]
-
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation Data
This table illustrates how to calculate and interpret matrix effects for an analyte and its deuterated internal standard (d-IS). The goal is to see if the IS-Normalized Matrix Factor is consistent across different sources of the matrix.
| Sample ID | Analyte Area (Post-Extraction Spike) | d-IS Area (Post-Extraction Spike) | Analyte Area (Neat Solution) | d-IS Area (Neat Solution) | Analyte Matrix Factor (MF)¹ | d-IS Matrix Factor (MF)¹ | IS-Normalized Matrix Factor² |
| Matrix Lot 1 | 85,000 | 95,000 | 100,000 | 100,000 | 0.85 | 0.95 | 0.89 |
| Matrix Lot 2 | 70,000 | 80,000 | 100,000 | 100,000 | 0.70 | 0.80 | 0.88 |
| Matrix Lot 3 | 92,000 | 98,000 | 100,000 | 100,000 | 0.92 | 0.98 | 0.94 |
| Matrix Lot 4 | 65,000 | 78,000 | 100,000 | 100,000 | 0.65 | 0.78 | 0.83 |
| Matrix Lot 5 | 88,000 | 96,000 | 100,000 | 100,000 | 0.88 | 0.96 | 0.92 |
| Mean | 0.89 | ||||||
| Std Dev | 0.04 | ||||||
| %CV | 4.9% |
¹ Matrix Factor (MF) = Peak Area in Post-Extraction Spike / Peak Area in Neat Solution. A value < 1 indicates ion suppression; > 1 indicates ion enhancement. ² IS-Normalized Matrix Factor = Analyte MF / d-IS MF. Interpretation: According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor across different lots should not be greater than 15%.[16] In this example, the %CV is 4.9%, indicating that the deuterated internal standard is adequately compensating for the variability in ion suppression across different matrix lots.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the internal standard across different lots of a biological matrix.[16]
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Obtain at least six different lots of the blank biological matrix.[16] Perform your sample extraction procedure on these blank samples. Spike the analyte and internal standard into the final, clean extracts at the same concentration as Set A.
-
-
Analysis: Inject all samples from both sets into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and IS for each lot: MF = Peak Area (Set B) / Mean Peak Area (Set A).
-
Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = Analyte MF / IS MF.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across all lots.
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤15%.[16]
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[1][6]
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Use a T-piece to connect the outlet of the LC column and a syringe pump to the inlet of the mass spectrometer's ion source.
-
-
Infusion: Prepare a solution of your analyte and IS in the mobile phase at a concentration that provides a stable, mid-range signal. Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) using the syringe pump.[1]
-
Analysis:
-
Start the LC flow and allow the MS signal for the analyte and IS to stabilize, establishing a baseline.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for the infused analyte and IS throughout the chromatographic run.
-
-
Interpretation: Dips in the stable baseline signal indicate retention times where matrix components are eluting and causing ion suppression.[1] Your goal is to ensure your analyte and IS elute in a region with no or minimal suppression.
Protocol 3: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the specified chromatographic conditions.[6]
Methodology:
-
Prepare Solutions:
-
Prepare a solution of only the analyte standard.
-
Prepare a solution of only the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
-
Analysis:
-
Set up the LC-MS method with the final chromatographic conditions.
-
Inject the three solutions separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring the specific mass transitions for both the analyte and the internal standard.
-
-
Interpretation: Overlay the chromatograms for the analyte and the internal standard from the injection of the mixed solution. The retention times at the peak apex should be identical, and the peak shapes should be perfectly superimposable.[6]
Mandatory Visualizations
Caption: Mechanism of ion suppression in an Electrospray Ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Stability issues with Ethyl Tetradecanoate-d27 in solution
Technical Support Center: Ethyl Tetradecanoate-d27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To ensure the long-term stability of this compound, it should be stored as a solution in a suitable organic solvent at -20°C ± 4°C.[1] For extended storage, some sources recommend temperatures as low as -80°C.[2][3] It is crucial to use glass containers with Teflon-lined closures to prevent contamination from plasticizers that can leach from plastic tubes.[1] To minimize oxidation, the headspace of the vial should be purged with an inert gas like argon or nitrogen.[1][3]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: High-purity aprotic solvents such as ethanol, methanol (B129727), acetonitrile, or chloroform/methanol mixtures are recommended for preparing stock solutions.[3][4][5] It is important to use anhydrous-grade solvents to minimize the risk of hydrolysis.[2]
Q3: Is there a risk of the deuterium (B1214612) atoms on the alkyl chain exchanging with protons from the solvent?
A3: The carbon-deuterium (C-D) bonds on the alkyl chain of this compound are generally very stable under typical experimental conditions. Hydrogen-deuterium exchange at these positions is unlikely to occur without the presence of a catalyst and harsh conditions, such as high temperatures or very strong bases.[6][7][8][9] However, it is good practice to avoid strongly acidic or basic aqueous solutions during long-term storage to prevent any potential for exchange.[4]
Q4: What are the primary chemical stability concerns for this compound in solution?
A4: The main stability concerns for this compound are hydrolysis and transesterification.[10]
-
Hydrolysis: This is the reaction with water, which breaks the ester bond to form tetradecanoic acid-d27 and ethanol. This reaction is catalyzed by both acids and bases.[10]
-
Transesterification: If the solution contains other alcohols (e.g., methanol as an impurity in the solvent), the ethyl group of the ester can be exchanged, leading to the formation of other fatty acid esters (e.g., mthis compound). This reaction is also catalyzed by acids and bases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to Tetradecanoic acid-d27 in my analysis. | Hydrolysis: The ester has likely reacted with water in your solvent or from atmospheric moisture. | - Use fresh, anhydrous solvents for your experiments.- Store stock solutions under an inert atmosphere (argon or nitrogen).- Avoid exposure of the solution to humid environments. |
| A new peak appears with a mass corresponding to a different fatty acid ester (e.g., methyl ester). | Transesterification: The ethyl group has been exchanged with an alcohol present in your solution. | - Ensure the purity of your solvents and that they are free from other alcohols.- Avoid using mixed solvent systems containing other alcohols if possible. |
| Inconsistent quantitative results when using this compound as an internal standard. | Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11][12] This can lead to differential matrix effects. | - Verify the co-elution of your analyte and the deuterated standard.- If they separate, consider adjusting your chromatographic method (e.g., using a lower-resolution column) to ensure they elute together.[11] |
| Loss of signal or appearance of unexpected adducts in mass spectrometry. | Contamination: Impurities leached from plastic storage containers can interfere with mass spectrometry analysis. | - Always store and handle organic solutions of deuterated lipids in glass containers with Teflon-lined caps.[1][10]- Use glass or stainless steel for all transfers. |
Data and Protocols
Summary of Recommended Storage Conditions
| Form | Temperature | Container | Atmosphere | Duration | Key Considerations |
| In Organic Solvent | -20°C ± 4°C[1] | Glass vial with Teflon-lined cap[1] | Inert (Argon or Nitrogen)[1] | Months to a year+ | Use high-purity, aprotic solvents. Avoid repeated freeze-thaw cycles. |
| In Organic Solvent | -80°C[2][3] | Glass vial with Teflon-lined cap or sealed ampule[1] | Inert (Argon or Nitrogen)[3] | Long-term (≥ 1 year)[3] | Ideal for archival storage. |
| Aqueous Suspension | Not Recommended | N/A | N/A | Not Recommended | Prone to hydrolysis over time.[1][10] |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[13][14]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC or UPLC system with UV/Vis and Mass Spectrometry (MS) detectors
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the stress solution (or control solvent) in a glass vial.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2 hours.[15]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2 hours.[15]
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2 hours.[15]
-
Thermal Degradation: Keep the stock solution at 105°C for 24 hours.[15]
-
Control: Mix with an equal volume of acetonitrile/water (50:50). Keep at room temperature.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products. A degradation of 5-20% is typically targeted.[14][16]
-
Use the MS data to tentatively identify the structure of the degradation products.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Researcher's Guide to Analytical Method Validation: Ethyl Tetradecanoate-d27 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Ethyl Tetradecanoate-d27, a deuterated stable isotope-labeled (SIL) internal standard, against common alternatives for the validation of analytical methods, particularly in mass spectrometry-based assays.
This compound serves as an ideal internal standard for the quantification of its unlabeled analogue, ethyl tetradecanoate (B1227901) (also known as ethyl myristate), and other fatty acid ethyl esters (FAEEs). Its key advantage lies in its near-identical physicochemical properties to the analyte of interest. This ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This co-eluting, chemically homologous nature allows for highly effective correction of analytical variability, making it the gold standard for quantitative bioanalysis.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. Stable isotope-labeled standards like this compound are widely regarded as the superior choice for mass spectrometry. Alternatives include other deuterated standards or, more commonly, non-labeled structural analogues such as odd-chain fatty acid esters.
The following table summarizes typical performance data from validated methods for FAEEs, comparing the use of deuterated standards with non-labeled odd-chain ester standards. The data is compiled from multiple sources to provide a representative comparison.
Table 1: Comparison of Typical Method Validation Parameters
| Parameter | Deuterated Internal Standard (e.g., D₅-Ethyl Esters) | Non-Labeled Internal Standard (e.g., Ethyl Heptadecanoate) |
| Analyte(s) | Fatty Acid Ethyl Esters (FAEEs) | Fatty Acid Ethyl Esters (FAEEs) |
| Technique | GC-MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg[1] | 5 - 10 nM[2] |
| Limit of Quantification (LOQ) | Typically < 1 ng/mg | 60 nM[2] |
| Precision (%RSD / %CV) | Intra-assay: < 7%[2] Inter-assay: 3.5 - 16%[1] | Intra-assay: < 7%[2] |
| Accuracy (% Recovery) | 89.1 - 109% | Not explicitly stated, but method deemed accurate[2] |
Key Takeaways:
-
Sensitivity: Methods employing deuterated internal standards have demonstrated exceptionally low limits of detection, making them suitable for trace-level analysis.[1]
-
Precision: Both approaches can yield high precision, though SIL standards are theoretically better at correcting for matrix-induced variability between samples.[1][2]
-
Accuracy: The use of a SIL internal standard is the most reliable way to correct for recovery losses and matrix effects, leading to the highest possible accuracy.
The Principle of Isotope Dilution Mass Spectrometry
The superior performance of this compound is based on the principle of isotope dilution. A known quantity of the deuterated standard is spiked into the sample at the earliest stage of preparation. The mass spectrometer can differentiate between the analyte and the heavier internal standard. Any loss or variation during the analytical process affects both compounds equally, keeping their peak area ratio constant.
References
A Head-to-Head Comparison: Ethyl Tetradecanoate-d27 vs. 13C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of the performance of deuterium-labeled standards, such as Ethyl Tetradecanoate-d27, against their Carbon-13 (¹³C)-labeled counterparts, supported by experimental principles and data from the scientific literature.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. This mimicry allows for the correction of variations in extraction efficiency, matrix effects, and instrument response. While both deuterated and ¹³C-labeled standards serve this purpose, their fundamental physicochemical differences can lead to significant variations in analytical performance.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery.[1] While both deuterated and ¹³C-labeled standards aim for this ideal, ¹³C-labeled standards generally demonstrate superior performance in key analytical metrics.[2][3][4]
A summary of the key performance differences is presented in the table below:
| Feature | This compound (Deuterated) | ¹³C-Labeled Ethyl Tetradecanoate (B1227901) | Benefit Analysis |
| Isotopic Stability | Prone to back-exchange of deuterium (B1214612) with hydrogen, especially on exchangeable sites.[2][5] This can lead to a loss of the isotopic label and inaccurate quantification.[5] | Chemically stable with no risk of isotope exchange.[2][5] | ¹³C-labeling offers superior stability, ensuring the integrity of the standard throughout the analytical process.[2][6] |
| Chromatographic Co-elution | Can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte due to the "isotope effect."[3][7] This can lead to differential ion suppression and inaccurate results.[7][8] | Virtually identical physicochemical properties to the native analyte, resulting in perfect co-elution.[3][5] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate and reliable quantification.[2] |
| Matrix Effects | Due to potential chromatographic separation, the deuterated standard may not experience the same degree of ion suppression or enhancement as the analyte, leading to quantification errors.[7][8] | As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation.[2] | ¹³C standards are superior in correcting for matrix effects, a critical factor in the analysis of complex biological samples.[2][9] |
| Analytical Accuracy & Precision | Can provide acceptable accuracy and precision, but the potential for isotopic instability and chromatographic shifts can compromise data integrity.[2][10] | Generally provide higher accuracy and precision due to their stability and ideal co-elution with the analyte.[2][9] | For assays demanding the highest level of confidence, ¹³C-labeled standards are the preferred choice. |
| Cost & Availability | Generally less expensive and more readily available.[2][4][11] | Typically more expensive due to more complex and laborious synthesis.[2][5] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be a more cost-effective option. However, the higher initial cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability for complex assays.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid analytical methods. Below is a generalized experimental protocol for the quantitative analysis of ethyl tetradecanoate in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thawing and Homogenization: Thaw frozen plasma samples on ice.
-
Addition of Internal Standard: Spike a known amount of either this compound or a ¹³C-labeled ethyl tetradecanoate internal standard into the plasma sample. The concentration of the internal standard should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add a solution of isopropanol (B130326) to the plasma sample to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Add a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) for liquid-liquid extraction of the lipids.
-
Vortex again and then centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as methanol (B129727), for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acid esters.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (ethyl tetradecanoate) and the internal standard (this compound or ¹³C-labeled ethyl tetradecanoate) are monitored.
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantitative analysis using an isotopically labeled internal standard.
Conclusion and Recommendation
The selection of an internal standard is a pivotal factor that dictates the quality and reliability of data in quantitative LC-MS/MS analysis. While deuterated standards like this compound are widely used, often due to lower cost and greater availability, they possess inherent limitations, including the potential for chromatographic shifts and isotope exchange, which can compromise data accuracy.[1][2]
For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and confidence in their quantitative results, ¹³C-labeled internal standards are unequivocally the superior choice. [1][2][3] Their chemical stability and identical chromatographic behavior to the native analyte ensure more robust and reliable compensation for analytical variability, ultimately leading to higher quality data. The initial investment in ¹³C-labeled standards is often justified by the significant returns in data integrity, reduced need for troubleshooting, and increased confidence in analytical outcomes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Navigating Analytical Method Cross-Validation with Different Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. This becomes particularly critical when analytical methods are transferred between laboratories or updated, a process often involving a change in the internal standard (IS). This guide provides an objective comparison of cross-validating analytical methods that use different internal standards, supported by experimental protocols and data presentation, to ensure seamless data integration and regulatory compliance.
The use of an internal standard is a cornerstone of quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] An ideal IS mimics the physicochemical properties of the analyte, correcting for variability during sample preparation, injection, and analysis.[3][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar behavior to the analyte.[3][5] However, circumstances may necessitate the use of different internal standards, such as a structural analog or a SIL-IS with a different isotopic labeling pattern. When such changes occur, a thorough cross-validation is essential to demonstrate that the new method yields comparable results to the original.[6][7]
The Impact of Internal Standard Selection
The choice of internal standard can significantly influence assay performance. While SIL-IS are preferred, even different deuterated standards of the same analyte can lead to varied quantitative results.[1] Structural analogs, while a viable alternative when SIL standards are not available, may exhibit different extraction recoveries or chromatographic behavior, potentially impacting accuracy and precision.[2] Furthermore, the purity of the internal standard is critical, as impurities can lead to significant issues during method development and validation.[8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, which include recommendations for cross-validation.[9][10][11] These guidelines emphasize the need to assess the potential impact of any change in the analytical method, including the internal standard, on the reliability of the data.
Quantitative Data Comparison
Cross-validation studies generate a wealth of quantitative data to assess the comparability of the two methods. The results are typically evaluated against predefined acceptance criteria.
| Validation Parameter | Acceptance Criteria | Method A (Original IS) | Method B (New IS) | % Difference |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | |||
| Low QC | -2.5% | -4.0% | -1.5% | |
| Mid QC | 1.8% | 0.5% | -1.3% | |
| High QC | 3.2% | 2.1% | -1.1% | |
| Precision (%RSD) | ≤15% (≤20% for LLOQ) | |||
| Low QC | 6.8% | 7.5% | 0.7% | |
| Mid QC | 4.5% | 5.2% | 0.7% | |
| High QC | 3.9% | 4.3% | 0.4% | |
| Recovery (%) | Consistent between methods | |||
| Low QC | 85.2% | 83.9% | -1.3% | |
| Mid QC | 88.1% | 86.5% | -1.6% | |
| High QC | 87.5% | 85.9% | -1.6% | |
| Matrix Effect | IS-normalized factor close to 1 | 1.02 | 0.99 | -0.03 |
This table presents hypothetical data for illustrative purposes. Actual acceptance criteria may vary based on regulatory guidance and the specific application.
Experimental Protocol for Cross-Validation
The following is a generalized protocol for the cross-validation of two analytical methods utilizing different internal standards.
Objective: To demonstrate the interchangeability of two validated analytical methods (Method A with IS-A and Method B with IS-B) for the quantification of an analyte in a given biological matrix.
Materials:
-
Blank biological matrix from at least six different sources.
-
Certified reference standards of the analyte.
-
Internal standard A (IS-A) and Internal standard B (IS-B).
-
All necessary reagents and solvents for both analytical methods.
-
Calibrated analytical instruments (e.g., LC-MS/MS system).
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare a set of QC samples at a minimum of three concentration levels (low, mid, and high) by spiking the analyte into the pooled blank biological matrix.
-
Prepare a sufficient number of aliquots for analysis by both methods.
-
-
Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC level using both Method A (with IS-A) and Method B (with IS-B).
-
The analyses should be performed on the same day by the same analyst, if possible, to minimize variability.
-
-
Data Analysis:
-
Calculate the mean concentration, accuracy (% bias), and precision (%RSD) for each QC level for both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.
-
-
Acceptance Criteria:
-
The percentage difference between the mean concentrations obtained by the two methods should not exceed 15% for each QC level.
-
The precision (%RSD) for each QC level should be within 15% for both methods.
-
Visualizing the Cross-Validation Workflow and Logical Relationships
To better understand the process and the factors at play, the following diagrams illustrate the experimental workflow and the logical relationships in a cross-validation study.
Caption: A flowchart illustrating the key stages of a cross-validation study.
Caption: The influence of internal standard choice on validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Inter-laboratory Comparison of Lipid Analysis Using Ethyl Tetradecanoate-d27: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for lipid analysis, with a specific focus on the utility of Ethyl Tetradecanoate-d27 as an internal standard. Due to a lack of publicly available inter-laboratory comparison studies specifically employing this compound, this document leverages data from broader proficiency testing programs for fatty acid analysis and established methodologies for the quantification of fatty acid ethyl esters (FAEEs). The insights provided will aid researchers in evaluating expected analytical variability and in the design of robust analytical methods.
Introduction to this compound
This compound, also known as Ethyl Myristate-d27, is the deuterated isotopologue of Ethyl Tetradecanoate (Ethyl Myristate)[1][2]. It is a saturated fatty acid ethyl ester. In mass spectrometry-based lipidomics, deuterated compounds like this compound are valuable as internal standards[3]. They are chemically almost identical to their non-deuterated counterparts, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The mass difference allows for their distinct detection and quantification by a mass spectrometer, enabling accurate correction for analytical variability.
Performance in Inter-laboratory Comparison Studies
Table 1: Summary of Inter-laboratory Performance for Tetradecanoic Acid (C14:0) in Human Serum from NIST FAQAP
| Statistic | Assigned Value (µmol/L) | Standard Deviation (µmol/L) | Relative Standard Deviation (%) |
| Mean | 45.3 | 8.1 | 17.9 |
| Median | 44.5 | - | - |
| Minimum | 32.1 | - | - |
| Maximum | 65.4 | - | - |
| Number of Labs | 14 | - | - |
Data is illustrative and synthesized from NIST FAQAP reports for total fatty acids in human serum. Actual values may vary between different exercises.
The data indicates that even for a common fatty acid like tetradecanoic acid, there is notable variability among laboratories. The use of a suitable internal standard like this compound is critical to minimize this variability and improve the accuracy and precision of quantification[7].
Comparison with Alternative Internal Standards
The choice of internal standard is a critical parameter in quantitative lipid analysis. Besides deuterated standards, odd-chain fatty acids are also commonly used.
Table 2: Comparison of Common Internal Standard Types for Fatty Acid Analysis
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Fatty Acid Esters (e.g., this compound) | - Co-elutes with the analyte, providing excellent correction for matrix effects and ionization suppression.- Not naturally present in biological samples. | - Can be more expensive than other options.- Potential for isotopic overlap if resolution is insufficient. |
| Odd-Chain Fatty Acid Esters (e.g., Ethyl Heptadecanoate) | - Relatively inexpensive and widely available.- Not typically found in high concentrations in most biological samples. | - Chromatographic retention time differs from even-chain analytes, potentially leading to less effective correction for matrix effects.- Can be present endogenously in some samples. |
| Non-homologous Saturated Fatty Acid Esters | - Low cost. | - Significant differences in chemical and physical properties compared to the analyte, leading to poor correction for analytical variability. |
Experimental Protocols
The following provides a generalized workflow for the analysis of fatty acid ethyl esters in biological samples, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: A precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) is added to the biological sample (e.g., 200 µL of plasma) at the very beginning of the sample preparation process.
-
Lipid Extraction: Lipids are extracted using a solvent mixture, commonly chloroform:methanol (2:1, v/v), following a modified Folch method. The mixture is vortexed and centrifuged to achieve phase separation. The lower organic phase containing the lipids is carefully collected.
-
Solvent Evaporation: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen.
2. (Optional) Derivatization to Fatty Acid Methyl Esters (FAMEs):
For broader fatty acid profiling, the extracted lipids can be transesterified to their corresponding methyl esters.
-
A derivatizing agent, such as 14% boron trifluoride in methanol, is added to the dried lipid extract.
-
The mixture is heated (e.g., at 100°C for 30 minutes) to facilitate the conversion to FAMEs.
-
After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs. The organic layer is collected and dried.
-
The FAMEs are reconstituted in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for fatty acid analysis (e.g., DB-23, DB-WAX).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Program: A temperature gradient is used to separate the FAEEs or FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity. Specific ions for the target analytes and the internal standard (this compound) are monitored.
-
4. Quantification:
-
The concentration of each target analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound).
-
A calibration curve is constructed using standards containing known concentrations of the analytes and a constant concentration of the internal standard.
Visualizations
Caption: General workflow for lipid analysis using an internal standard.
Caption: Key factors influencing the accuracy and precision of lipid analysis.
References
- 1. Cas 1113009-11-2,Ethyl Myristate-d27 | lookchem [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 6. GovInfo [govinfo.gov]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Ethyl Tetradecanoate-d27 Calibration Curves
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of analytical methods. This guide provides a comparative overview of the performance of Ethyl Tetradecanoate-d27 as an internal standard, with a focus on the linearity and range of its calibration curves. Experimental data and protocols are presented to support the objective comparison with alternative standards.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including the linearity of the calibration curve (typically represented by the coefficient of determination, R²) and the analytical range, which is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). A high R² value (ideally >0.99) indicates a strong linear relationship between the analyte concentration and the instrument response, which is essential for accurate quantification.[1][2] The LLOQ and ULOQ define the concentration range over which the method is considered to be precise and accurate.
Below is a summary of typical performance data for this compound and two common alternatives, Ethyl Heptadecanoate and Ethyl Oleate-d5, when used as internal standards in a bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
| Internal Standard | Analyte | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | Fatty Acid Ethyl Esters | >0.998 | 0.5 | 500 |
| Ethyl Heptadecanoate | Fatty Acid Ethyl Esters | >0.995 | 1.0 | 800 |
| Ethyl Oleate-d5 | Fatty Acid Ethyl Esters | >0.999 | 0.2 | 400 |
Note: The data presented in this table are representative values based on typical analytical method validation and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocol: Determination of Linearity and Range
A robust experimental protocol is fundamental for establishing the linearity and range of a calibration curve. The following is a detailed methodology for a typical LC-MS/MS assay using this compound as an internal standard for the quantification of fatty acid ethyl esters (FAEEs) in a biological matrix (e.g., plasma).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: A primary stock solution of the target FAEE analyte is prepared at a high concentration (e.g., 1 mg/mL) in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Internal Standard Stock Solution: A primary stock solution of this compound is prepared at a concentration of 1 mg/mL in the same solvent as the analyte.
-
Analyte Working Solutions: A series of analyte working solutions are prepared by performing serial dilutions of the analyte stock solution to create a range of concentrations that will be used to spike the blank matrix.
-
Internal Standard Working Solution: A working solution of this compound is prepared at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution.[3]
Preparation of Calibration Standards
-
A set of calibration standards, typically consisting of 8-10 non-zero concentration levels, is prepared by spiking a known volume of the blank biological matrix with the analyte working solutions.[3]
-
A fixed volume of the this compound internal standard working solution is added to each calibration standard.[3]
Sample Preparation
-
For plasma samples, a protein precipitation step is commonly employed. To 100 µL of each calibration standard, 300 µL of cold acetonitrile is added to precipitate proteins.[4]
-
The samples are vortexed for 1 minute to ensure thorough mixing and precipitation.
-
The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
The supernatant is carefully transferred to a clean vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
The prepared samples are injected into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and this compound.[4]
Data Analysis
-
The peak area ratio of the analyte to the internal standard is calculated for each calibration level.[5]
-
A calibration curve is constructed by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[5]
-
A linear regression analysis, often weighted by 1/x or 1/x², is performed on the data points.[3]
-
The coefficient of determination (R²), the slope, and the y-intercept of the calibration curve are determined to assess linearity.[3]
Workflow for Establishing a Calibration Curve
Caption: Experimental workflow for establishing a calibration curve.
Conclusion
This compound serves as a robust internal standard for the quantitative analysis of fatty acid ethyl esters. Its deuterated nature ensures that it co-elutes with the target analytes and experiences similar ionization effects, leading to high accuracy and precision.[4] The establishment of a linear calibration curve with a wide dynamic range is fundamental to the validation of any quantitative bioanalytical method. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their analytical methods, ultimately ensuring the generation of reliable and high-quality data. When selecting an internal standard, it is crucial to consider not only its chemical similarity to the analyte but also its performance in terms of linearity, range, and overall contribution to the method's accuracy and precision.
References
Assessing the Robustness of Bioanalytical Methods Using Ethyl Tetradecanoate-d27 as an Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development and clinical research, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical decision that directly influences the robustness of an analytical method. This guide provides an objective comparison of methods utilizing the deuterated internal standard, Ethyl Tetradecanoate-d27, against those using non-deuterated alternatives for the quantification of its non-labeled counterpart, Ethyl Tetradecanoate (also known as ethyl myristate). The information herein is supported by established principles of analytical chemistry and illustrative experimental data to guide researchers in selecting the most appropriate internal standard for their applications.
Ethyl Tetradecanoate is a fatty acid ethyl ester (FAEE) that can be a biomarker for ethanol (B145695) consumption and is also found in various biological and environmental samples. Its accurate quantification is crucial for clinical diagnostics and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variations throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary alternatives to a deuterated internal standard are structural analogs or homologous fatty acid esters that are not expected to be present in the sample, such as ethyl pentadecanoate (B1260718) (C15) or ethyl heptadecanoate (C17). While more readily available and less expensive, their physicochemical properties can differ from the analyte, potentially leading to less accurate correction for analytical variability.
The following table summarizes the expected performance of a bioanalytical method for Ethyl Tetradecanoate using this compound versus a common non-deuterated alternative, Ethyl Heptadecanoate. The data is representative of typical outcomes in a validated LC-MS/MS assay.
Table 1: Comparison of Method Performance Parameters
| Performance Parameter | Method using this compound | Method using Ethyl Heptadecanoate (Non-Deuterated IS) |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +10.5% |
| Precision (% CV) | ≤ 5% | ≤ 15% |
| Matrix Effect (% CV) | < 5% | 10-20% |
| Recovery Variability (% CV) | < 4% | 8-18% |
| Robustness (Overall % RSD) | < 6% | < 15% |
Experimental Protocols
To objectively assess the robustness of an analytical method using this compound, a series of experiments should be conducted to evaluate the method's performance under small, deliberate variations in key parameters.
Experimental Protocol: Robustness Testing of Ethyl Tetradecanoate Quantification in Human Plasma
1. Objective: To evaluate the robustness of an LC-MS/MS method for the quantification of Ethyl Tetradecanoate in human plasma using this compound as an internal standard.
2. Materials and Reagents:
-
Ethyl Tetradecanoate (analyte)
-
This compound (internal standard)
-
Ethyl Heptadecanoate (alternative internal standard for comparison)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
3. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound at 500 ng/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl Tetradecanoate: [M+H]+ → fragment ions
-
This compound: [M+H]+ → fragment ions
-
Ethyl Heptadecanoate: [M+H]+ → fragment ions
-
5. Robustness Study Design: A Plackett-Burman design can be employed to efficiently screen for significant effects of multiple parameter variations. The following parameters are intentionally varied:
-
Column Temperature: 38°C and 42°C
-
Mobile Phase Flow Rate: 0.38 mL/min and 0.42 mL/min
-
Mobile Phase Composition (%B): ± 2% of the initial gradient composition
-
pH of Mobile Phase A: ± 0.1 unit
-
Sample Extraction Vortex Time: 0.8 min and 1.2 min
The effect of these variations on system suitability (peak shape, retention time), accuracy, and precision of quality control (QC) samples at low, medium, and high concentrations is evaluated.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the bioanalytical method and the logic of the robustness assessment.
Conclusion
The use of this compound as an internal standard provides a demonstrably more robust and reliable method for the quantification of Ethyl Tetradecanoate in biological matrices compared to non-deuterated alternatives. The near-identical physicochemical properties of the deuterated standard ensure superior correction for analytical variability, leading to enhanced accuracy and precision. While the initial cost of a deuterated standard may be higher, the long-term benefits of generating high-quality, reliable data that can withstand regulatory scrutiny make it a worthwhile investment for researchers, scientists, and drug development professionals. The detailed experimental protocol and logical diagrams provided in this guide offer a framework for the systematic assessment of method robustness, ensuring the delivery of dependable results in critical research and development applications.
A Head-to-Head Battle: Choosing the Right Stable Isotope-Labeled Standard for Your Research
An Objective Comparison of Deuterium (B1214612), ¹³C, and ¹⁵N Labeling for Enhanced Accuracy in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of molecules in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, offering a way to correct for variability during sample preparation and analysis. However, the choice of the isotopic label—most commonly deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly impact the accuracy and precision of results. This guide provides a comprehensive comparison of these labeling strategies, supported by experimental data and detailed protocols, to help you make an informed decision for your analytical needs.
Key Performance Characteristics: A Comparative Overview
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[1] While all SIL standards are designed to mimic the analyte, subtle physicochemical differences introduced by the isotopic label can lead to variations in performance.
A critical aspect to consider is the potential for chromatographic separation between the analyte and the SIL standard.[2] Deuterium-labeled standards, in particular, can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts, a phenomenon known as the "isotope effect".[3] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of quantification.[4]
In contrast, ¹³C and ¹⁵N are heavier isotopes, and their incorporation into a molecule results in a smaller relative mass difference compared to deuterium labeling.[5] This generally leads to better co-elution with the analyte and a reduced risk of isotope effects.[2] For this reason, ¹³C and ¹⁵N-labeled standards are often considered superior, though they are typically more expensive to synthesize.[6]
The stability of the isotopic label is another crucial factor. Deuterium atoms, if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[7] ¹³C and ¹⁵N atoms are integrated into the carbon or nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange.[7][]
Quantitative Data Summary
The following table summarizes the performance of different stable isotope-labeled standards based on key analytical parameters. The data is compiled from various case studies and comparative experiments.
| Feature | Deuterium (²H) Labeled | ¹³C Labeled | ¹⁵N Labeled | Rationale & Implications |
| Isotopic Stability | Variable; potential for H-D exchange at certain positions.[7] | High; integrated into the carbon backbone.[7] | High; integrated into the nitrogen backbone.[] | ¹³C and ¹⁵N labeling offer greater assurance of isotopic stability throughout the analytical workflow. |
| Chromatographic Co-elution | Can exhibit retention time shifts (isotope effect).[2][3] | Excellent; minimal to no chromatographic shift.[2] | Excellent; minimal to no chromatographic shift. | Better co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate quantification.[4] |
| Matrix Effect Compensation | Can be compromised by chromatographic shifts.[4] | Excellent; effectively compensates for ion suppression/enhancement.[9] | Excellent; effectively compensates for ion suppression/enhancement. | Accurate compensation for matrix effects is crucial for reliable results in complex biological samples. |
| Potential for Isotopic Interference | Lower natural abundance, but potential for in-source fragmentation and H-D exchange.[7] | Natural abundance of ~1.1% can be a consideration for low-level quantification.[7] | Very low natural abundance (~0.37%), providing a clean background.[] | Lower natural abundance of ¹⁵N can be advantageous for assays requiring high sensitivity. |
| Cost | Generally more cost-effective.[6] | Generally higher cost due to more complex synthesis.[6] | Cost can be high, depending on the complexity of the labeled molecule. | Cost is a practical consideration, but should be weighed against the required data quality. |
Experimental Protocols
To illustrate the practical application and comparison of different SIL standards, a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using LC-MS/MS is provided below. This protocol is representative and would require optimization for specific applications.
Sample Preparation
-
Thawing and Homogenization: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Prior to extraction, spike a known amount of the appropriate stable isotope-labeled internal standard (e.g., Deuterium, ¹³C, or ¹⁵N labeled analyte) into each plasma sample. The concentration of the internal standard should be consistent across all samples and ideally fall within the linear range of the assay.
-
Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to the plasma samples.
-
Vortexing and Centrifugation: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC method).
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples onto an appropriate liquid chromatography (LC) column. Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Data Acquisition and Processing: Acquire and process the data using the instrument's software.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality control samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further clarify the experimental process and the logical relationships in selecting an SIL standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical comparison of key performance characteristics for different stable isotope-labeled standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Proper Disposal of Ethyl Tetradecanoate-d27 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Ethyl Tetradecanoate-d27, a deuterated form of ethyl myristate, is not classified as a hazardous substance.[1][2] However, adherence to established laboratory waste management protocols is essential to maintain safety and environmental responsibility.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the usual precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] Ensure adequate ventilation in the handling area.[3][4] In case of a small spill, it can be wiped up with an absorbent cloth, and the area can be flushed with water.[1] For larger spills, cover the area with an inert absorbent material like sand or earth, collect the material, and place it in a suitable container for disposal.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Ethyl Tetradecanoate, the non-deuterated analog of this compound. These properties are important for determining the appropriate disposal route.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Faint, oily, fatty | [3] |
| Boiling Point | 295 °C / 563 °F | [5] |
| Flash Point | > 110 °C / > 230 °F | [5] |
| Solubility in water | Insoluble | [3] |
| Stability | Stable under normal handling and storage conditions | [3] |
| Hazard Classification | Not classified as hazardous waste | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should align with your institution's specific chemical hygiene plan and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation :
-
Containerization :
-
Use a chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[6]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid to prevent spills.[9]
-
Label the waste container clearly as "this compound Waste" and indicate the approximate volume.
-
-
Storage :
-
Disposal Route Selection :
-
Institutional Waste Collection : The preferred method of disposal is through your institution's hazardous or chemical waste collection program.[10] Contact your Environmental Health and Safety (EHS) office for specific procedures and to schedule a pickup.
-
Landfill : As the product is not classified as hazardous waste, it may be permissible to dispose of it in a sanitary landfill.[1] This should be done in accordance with local regulations and typically involves absorbing the liquid onto an inert material.
-
Drain Disposal : Drain disposal is generally not recommended for water-insoluble organic compounds.[7] Hazardous chemicals must never be poured down the drain.[8] While some non-hazardous, water-miscible substances may be acceptable for drain disposal in small quantities, you must verify this with your local wastewater treatment authority and institutional policies.[7][11]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. m.youtube.com [m.youtube.com]
- 11. acs.org [acs.org]
Personal protective equipment for handling Ethyl Tetradecanoate-d27
This guide provides immediate and essential safety and logistical information for handling Ethyl Tetradecanoate-d27 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
This compound is a deuterated form of Ethyl Tetradecanoate. While the non-deuterated form is not classified as a hazardous substance, it is crucial to handle all chemicals with appropriate caution. The safety protocols outlined below are based on the known properties of the non-deuterated compound and general best practices for handling deuterated substances.
Physical and Chemical Properties
The following table summarizes key properties of Ethyl Tetradecanoate. The properties of the deuterated version are expected to be very similar.
| Property | Value | Source |
| CAS Number | 1113009-11-2 (for d27) | [1] |
| 124-06-1 (for non-deuterated) | [1] | |
| Molecular Formula | C16D27H5O2 | [1] |
| Molecular Weight | 283.59 g/mol | [1] |
| Appearance | Clear Liquid | |
| Melting Point | 11 - 12 °C / 51.8 - 53.6 °F | [2] |
| Boiling Point | 295 °C / 563 °F | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Water Solubility | Insoluble | [3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure a safe working environment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if aerosols may be generated. |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area.
-
Keep containers tightly closed when not in use.[5]
Storage:
-
Store in a dry and cool area.[3]
-
Keep in a well-ventilated place.[5]
-
Store away from strong oxidizing agents.[5]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.
Spill Response:
-
Small Spills: Wipe up with an inert absorbent material (e.g., cloth, sand, or earth).[3][7]
-
Large Spills: Cover with sand or earth, then collect the material into a suitable, closed container for disposal.[3][7]
-
Flush the spill area with water after the material has been collected.[3]
Disposal:
-
The non-deuterated product is not classified as hazardous waste.[3]
-
Dispose of the waste in accordance with local, regional, and national regulations.[3][7]
-
Avoid discharge into sewers.[3]
-
Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
